Product packaging for D-Glucose-13C6,d7(Cat. No.:CAS No. 201417-01-8)

D-Glucose-13C6,d7

Cat. No.: B1147145
CAS No.: 201417-01-8
M. Wt: 193.16 g/mol
InChI Key: GZCGUPFRVQAUEE-VVZLUFAVSA-N
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Description

D- Glucose is a monosaccharide (simple sugar). It is a vital source of energy for living organisms. It exists in a cyclic form, containing six carbon atoms. It is present naturally in all plants and fruits in free or bound state. It is synthesized by the process, gluconeogenesis, in the liver and kidney.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1147145 D-Glucose-13C6,d7 CAS No. 201417-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VVZLUFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Glucose-13C6,d7: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Powerful Metabolic Tracer for Advanced Scientific Investigation

D-Glucose-13C6,d7 is a stable isotope-labeled form of glucose that serves as a critical tool for researchers, scientists, and drug development professionals. By replacing six carbon atoms with their heavier, non-radioactive isotope, carbon-13, and seven hydrogen atoms with deuterium, this compound allows for the precise tracing of glucose metabolism in biological systems. Its application is central to a deeper understanding of cellular bioenergetics, disease pathology, and the mechanism of action of novel therapeutics. This guide provides a detailed overview of this compound, its applications, and the experimental protocols necessary for its effective use.

Core Properties and Specifications

This compound is a monosaccharide distinguished by its isotopic enrichment. This labeling enables its differentiation from endogenous glucose pools, making it an invaluable tracer in metabolic studies.[1] The key quantitative data and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula 13C6H5D7O6[2][3]
Molecular Weight 193.15 g/mol [2][4]
CAS Number 201417-01-8
Chemical Purity ≥98%
Isotopic Purity (13C) 99 atom %
Isotopic Purity (D) 97-98 atom %
Appearance White to off-white powder
Melting Point 150-152 °C
Solubility Soluble in water
Storage Store at room temperature, protected from light and moisture.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a tracer in metabolic research, particularly in the fields of oncology, diabetes, and neurodegenerative diseases. By introducing this labeled glucose into cellular or animal models, researchers can track its uptake and metabolism through various biochemical pathways. This allows for the quantification of metabolic fluxes, providing a dynamic picture of cellular activity.

Key research applications include:

  • Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. This compound is a preferred tracer for these studies, as the incorporation of its labeled atoms into downstream metabolites can be precisely measured by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Cancer Metabolism Studies: Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Labeled glucose tracers are instrumental in studying these metabolic shifts, identifying potential therapeutic targets, and evaluating the efficacy of anti-cancer drugs that target metabolism.

  • Diabetes and Obesity Research: Understanding how insulin and other hormones regulate glucose uptake and metabolism is fundamental to diabetes research. This compound can be used in both preclinical and clinical settings to assess insulin sensitivity and glucose homeostasis.

  • Neurobiology: The brain is highly dependent on glucose as its primary energy source. Isotope tracing studies with labeled glucose help to elucidate the metabolic pathways supporting neuronal activity and how they are perturbed in neurological disorders.

  • Drug Development: In the development of new drugs, particularly those targeting metabolic pathways, this compound can be used to determine the mechanism of action and to assess the on-target and off-target effects of a compound.

Experimental Protocols

The successful application of this compound requires rigorous experimental design and execution. Below are detailed methodologies for key experiments utilizing this tracer.

Metabolic Flux Analysis (MFA) using Mass Spectrometry

This protocol outlines the general steps for conducting a steady-state metabolic flux analysis experiment in cell culture using this compound and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • To initiate labeling, replace the standard medium with a medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be similar to that of the standard medium.

    • Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be determined empirically for each cell line and experimental condition but is typically on the order of hours.

  • Metabolite Extraction:

    • Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Lyse the cells by freeze-thawing or sonication.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Derivatization (for GC-MS):

    • Dry the metabolite extract, typically using a vacuum concentrator.

    • To make the metabolites volatile for GC-MS analysis, they must be derivatized. A common method is methoximation followed by silylation.

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C and D atoms).

  • Data Analysis and Flux Calculation:

    • The measured mass isotopomer distributions are then used in computational models to calculate the intracellular metabolic fluxes. Software packages such as INCA or Metran are commonly used for this purpose.

NMR-Based Metabolomics Protocol

This protocol describes the general workflow for an NMR-based metabolomics study using this compound.

  • Cell Culture and Labeling:

    • Follow the same procedure as described in the MFA protocol for cell culture and labeling with this compound.

  • Metabolite Extraction:

    • Follow the same quenching and extraction procedure as described in the MFA protocol to obtain the polar metabolite fraction.

  • NMR Sample Preparation:

    • Dry the metabolite extract.

    • Reconstitute the dried extract in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • For more detailed structural information and metabolite identification, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

  • Data Analysis:

    • Process the NMR spectra using software such as MestReNova or TopSpin. This includes Fourier transformation, phase correction, and baseline correction.

    • Identify metabolites by comparing the chemical shifts and coupling constants to spectral databases (e.g., HMDB, BMRB) and by spiking with authentic standards.

    • Quantify the relative or absolute concentrations of metabolites based on the integral of their respective peaks relative to the internal standard. The presence of ¹³C- and D-labeled metabolites will be evident from the specific splitting patterns and chemical shifts in the spectra.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by this compound and the general workflows for the experimental protocols described above.

glycolysis This compound This compound G6P Glucose-6-phosphate This compound->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG Glyceraldehyde-3-phosphate dehydrogenase DHAP->G3P Triose-phosphate isomerase PEP Phosphoenolpyruvate BPG->PEP ... Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: Glycolysis Pathway Traced by Labeled Glucose.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate dehydrogenase SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-Ketoglutarate dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA synthetase Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate dehydrogenase Oxaloacetate->Citrate Citrate synthase

Caption: Tricarboxylic Acid (TCA) Cycle.

ppp_pathway G6P Glucose-6-phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6P dehydrogenase PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-phosphate PG->Ru5P 6-Phosphogluconate dehydrogenase R5P Ribose-5-phosphate Ru5P->R5P Isomerase X5P Xylulose-5-phosphate Ru5P->X5P Epimerase S7P Sedoheptulose-7-phosphate R5P->S7P X5P->S7P Transketolase G3P Glyceraldehyde-3-phosphate X5P->G3P E4P Erythrose-4-phosphate S7P->E4P F6P Fructose-6-phosphate S7P->F6P Transaldolase E4P->F6P Transketolase

Caption: Pentose Phosphate Pathway (PPP).

mfa_workflow Start Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis Data Data Processing & Isotopomer Analysis Analysis->Data Modeling Computational Flux Modeling Data->Modeling End Metabolic Flux Map Modeling->End

Caption: Experimental Workflow for Metabolic Flux Analysis.

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers studying cellular metabolism. Its stable isotopic labels provide a safe and precise means to trace the fate of glucose through complex biochemical networks. The application of this tracer, in conjunction with advanced analytical techniques like mass spectrometry and NMR, enables the detailed quantification of metabolic fluxes, offering profound insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies and pathways outlined in this guide provide a solid foundation for the design and execution of robust and informative metabolic studies, ultimately contributing to the advancement of biomedical science and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Chemical Properties and Applications of D-Glucose-¹³C₆,d₇

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of D-Glucose-¹³C₆,d₇, a stable isotope-labeled monosaccharide crucial for metabolic research. It details its physical and chemical characteristics, provides in-depth experimental protocols for its use in metabolic tracer studies, and illustrates key metabolic pathways and experimental workflows.

Core Chemical and Physical Properties

D-Glucose-¹³C₆,d₇ is a derivative of D-Glucose where all six carbon atoms have been replaced with the heavy isotope ¹³C, and seven hydrogen atoms have been substituted with deuterium (D). This labeling makes it an invaluable tracer for studying metabolic pathways without the use of radioactive materials. Its physical and chemical properties are summarized below.

PropertyValueCitations
Molecular Formula ¹³C₆H₅D₇O₆[1][2][3][4]
Molecular Weight 193.15 g/mol [5]
CAS Number 201417-01-8
Isotopic Purity (¹³C) ≥99 atom %
Isotopic Purity (D) ≥97 atom %
Chemical Purity ≥98%
Appearance White powder/solid
Melting Point 150-152 °C (literature value)
Optical Activity [α]25/D +52.0°, c = 2 in H₂O (with trace NH₄OH)
Solubility Soluble in water (250 mg/mL with sonication)
Storage Conditions Room temperature, protected from light and moisture

Experimental Protocols

D-Glucose-¹³C₆,d₇ is a primary tool for ¹³C Metabolic Flux Analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. Below are detailed protocols for a typical metabolic tracing experiment using this labeled glucose in mammalian cell culture, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines the workflow for tracing the metabolism of D-Glucose-¹³C₆,d₇ through central carbon metabolism.

1. Cell Culture and Labeling:

  • Cell Seeding: Plate mammalian cells (e.g., a cancer cell line) in 6-well plates or 10 cm dishes. Allow cells to adhere and grow to approximately 70-80% confluency in their standard culture medium.

  • Labeling Medium Preparation: Prepare a glucose-free version of the appropriate culture medium (e.g., DMEM). Supplement this medium with 10 mM D-Glucose-¹³C₆,d₇. Ensure all other necessary supplements (e.g., glutamine, serum) are present.

  • Tracer Introduction: Remove the standard culture medium from the cells. Wash the cells once with sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

  • Incubation: Add the prepared ¹³C-labeling medium to the cells. Incubate the cells for a predetermined duration (e.g., 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled glucose. The goal is to reach an isotopic steady state for the metabolites of interest.

2. Metabolite Extraction:

  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells with 5 mL of ice-cold PBS to remove any extracellular labeled glucose.

  • Extraction: Add 500 µL of ice-cold 80% methanol (HPLC grade) to the dish to cover the cells. This step lyses the cells and precipitates proteins while solubilizing small molecule metabolites.

  • Cell Harvesting: Use a cell scraper to detach the cells into the methanol solution. Pipette the entire lysate into a 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (>13,000 rpm) for 30 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. This extract is now ready for analysis. Store at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Utilize a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ), for analysis.

  • Chromatography: Separate the metabolites using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like glycolytic and TCA cycle intermediates.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves programming the instrument to detect specific precursor-to-product ion transitions for both the unlabeled (¹²C) and labeled (¹³C) versions of the target metabolites. The mass shift of +6 for fully labeled pyruvate, for instance, allows for its specific detection.

  • Data Analysis: Integrate the peak areas for each metabolite's labeled and unlabeled isotopologues using software like MultiQuant. The fractional enrichment of ¹³C in each metabolite can then be calculated to determine the contribution of glucose to its synthesis and to model the fluxes through the metabolic network.

Protocol 2: Sample Preparation for NMR Spectroscopy

For analysis by Nuclear Magnetic Resonance (NMR), which can provide detailed information on the specific positions of ¹³C atoms within a molecule, sample preparation is critical.

  • Extraction: Perform the metabolite extraction as described in the LC-MS protocol (Protocol 1, Step 2).

  • Drying: Lyophilize (freeze-dry) the collected supernatant to remove the methanol and water.

  • Dissolution: Re-dissolve the dried metabolite pellet in a deuterated solvent, typically deuterium oxide (D₂O), suitable for NMR analysis. The volume is typically around 0.6 mL for a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt), for chemical shift referencing.

  • Transfer: Transfer the final solution to a 5 mm NMR tube for analysis.

  • Acquisition: Acquire ¹³C NMR spectra using a high-field NMR spectrometer. Proton-decoupled single-pulse experiments are standard for obtaining ¹³C spectra.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a core metabolic pathway traced with D-Glucose-¹³C₆,d₇.

G cluster_prep Phase 1: Cell Preparation & Labeling cluster_extraction Phase 2: Metabolite Extraction cluster_analysis Phase 3: Analysis a Seed Mammalian Cells b Culture to 70-80% Confluency a->b d Wash Cells with PBS b->d c Prepare Medium with D-Glucose-¹³C₆,d₇ e Incubate with Labeling Medium c->e d->e f Quench Metabolism (Aspirate Medium) e->f g Wash with Cold PBS f->g h Add Cold 80% Methanol g->h i Scrape and Collect Lysate h->i j Centrifuge to Pellet Debris i->j k Collect Supernatant j->k l LC-MS/MS Analysis k->l m NMR Spectroscopy k->m n Metabolic Flux Calculation & Modeling l->n m->n

Caption: Experimental workflow for a ¹³C metabolic tracing study.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Entry glucose Glucose-¹³C₆ g6p G6P-¹³C₆ glucose->g6p f6p F6P-¹³C₆ g6p->f6p fbp FBP-¹³C₆ f6p->fbp dhap DHAP-¹³C₃ fbp->dhap gap GAP-¹³C₃ fbp->gap dhap->gap bpg 1,3-BPG-¹³C₃ gap->bpg pg3 3-PG-¹³C₃ bpg->pg3 pg2 2-PG-¹³C₃ pg3->pg2 pep PEP-¹³C₃ pg2->pep pyruvate Pyruvate-¹³C₃ pep->pyruvate lactate Lactate-¹³C₃ pyruvate->lactate acetyl_coa Acetyl-CoA-¹³C₂ pyruvate->acetyl_coa

Caption: Tracing ¹³C atoms from glucose through the glycolytic pathway.

References

An In-depth Technical Guide to the Molecular Weight of D-Glucose-¹³C₆,d₇

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular weight of D-Glucose-¹³C₆,d₇, a stable isotope-labeled derivative of glucose. It outlines the foundational principles of its molecular composition and offers a clear methodology for the calculation of its molecular weight, contrasting it with its unlabeled counterpart, D-Glucose.

Data Presentation: A Comparative Analysis

The molecular weight of a compound is determined by the sum of the atomic masses of its constituent atoms. In the case of isotopically labeled compounds like D-Glucose-¹³C₆,d₇, the masses of the specific isotopes must be used in this calculation. The following table summarizes the key quantitative data for both unlabeled D-Glucose and its stable isotope-labeled form.

ParameterUnlabeled D-GlucoseD-Glucose-¹³C₆,d₇
Molecular Formula C₆H₁₂O₆[1][2][3][4]¹³C₆¹H₅²H₇O₆
Isotopic Composition Naturally occurring isotopic abundances6 x ¹³C atoms, 7 x ²H (Deuterium) atoms
Calculated Molecular Weight ( g/mol ) See Calculation Methodology below (approx. 180.156)See Calculation Methodology below (approx. 193.15)
Published Molecular Weight ( g/mol ) 180.16[1]193.15

Experimental Protocols: Methodology for Molecular Weight Calculation

The determination of the molecular weight for isotopically labeled compounds is a theoretical calculation based on the molecular formula and the precise atomic masses of the constituent isotopes. This process is fundamental for mass spectrometry, metabolic flux analysis, and quantitative proteomics where precise mass is critical.

1. Molecular Weight Calculation for Unlabeled D-Glucose (C₆H₁₂O₆):

The molecular weight of naturally occurring D-Glucose is calculated using the standard atomic weights of carbon, hydrogen, and oxygen. These standard atomic weights represent the weighted average of the masses of their naturally occurring stable isotopes.

  • Molecular Formula: C₆H₁₂O₆

  • Standard Atomic Weights:

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Oxygen (O): ~15.999 amu

  • Calculation:

    • (6 × 12.011) + (12 × 1.008) + (6 × 15.999) = 72.066 + 12.096 + 95.994 = 180.156 g/mol

2. Molecular Weight Calculation for D-Glucose-¹³C₆,d₇ (¹³C₆¹H₅²H₇O₆):

For D-Glucose-¹³C₆,d₇, the calculation uses the atomic masses of the specific stable isotopes incorporated into the molecule: Carbon-13 (¹³C), Deuterium (²H), Protium (¹H), and the most abundant isotope of oxygen, Oxygen-16 (¹⁶O).

  • Molecular Formula: ¹³C₆¹H₅²H₇O₆

  • Isotopic Masses:

    • Carbon-13 (¹³C): ~13.00335 amu

    • Protium (¹H): ~1.007825 amu

    • Deuterium (²H): ~2.014102 amu

    • Oxygen-16 (¹⁶O): ~15.994915 amu

  • Calculation:

    • (6 × 13.00335) + (5 × 1.007825) + (7 × 2.014102) + (6 × 15.994915)

    • = 78.0201 + 5.039125 + 14.098714 + 95.96949

    • = 193.127429 g/mol

The slight difference between the calculated value and the commonly cited value of 193.15 g/mol can be attributed to rounding and the specific atomic mass values used by different suppliers.

Visualization of Isotopic Labeling

The following diagrams illustrate the structural relationship and the isotopic labeling scheme from D-Glucose to D-Glucose-¹³C₆,d₇.

G cluster_unlabeled D-Glucose (C₆H₁₂O₆) cluster_labeled D-Glucose-¹³C₆,d₇ C1 C₁ C2 C₂ C3 C₃ C4 C₄ labeling Isotopic Labeling C5 C₅ C6 C₆ H_nodes 12 x ¹H O_nodes 6 x ¹⁶O C1_labeled ¹³C₁ C2_labeled ¹³C₂ C3_labeled ¹³C₃ C4_labeled ¹³C₄ C5_labeled ¹³C₅ C6_labeled ¹³C₆ H_nodes_labeled 5 x ¹H 7 x ²H (D) O_nodes_labeled 6 x ¹⁶O workflow start Start with D-Glucose Molecular Formula: C₆H₁₂O₆ step1 Replace 6 Carbon atoms with ¹³C isotopes. start->step1 Step 1 step2 Replace 7 Hydrogen atoms with ²H (Deuterium) isotopes. step1->step2 Step 2 end Result: D-Glucose-¹³C₆,d₇ Molecular Formula: ¹³C₆¹H₅²H₇O₆ step2->end

References

A Technical Guide to D-Glucose-13C6,d7: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Glucose-13C6,d7, a stable isotope-labeled glucose analog crucial for metabolic research. Its utility as a tracer in metabolic flux analysis, particularly in studying glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, makes it an invaluable tool in drug development and disease research. This document outlines its chemical properties, experimental protocols for its use, and visual representations of relevant metabolic and experimental workflows.

Core Properties of this compound

This compound is a derivative of D-glucose where all six carbon atoms have been replaced by the heavy isotope carbon-13 (¹³C), and seven hydrogen atoms have been substituted with deuterium (D). This dual labeling provides a distinct mass shift, making it an excellent tracer for mass spectrometry-based metabolomics and an internal standard for quantitative analyses.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 201417-01-8[3][4]
Molecular Formula ¹³C₆H₅D₇O₆
Molecular Weight 193.15 g/mol
Isotopic Purity (¹³C) ≥99 atom %
Isotopic Purity (D) 77-98 atom %
Chemical Purity ≥98%
Appearance White to off-white powder
Melting Point 150-152 °C
Optical Activity [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)
Solubility Soluble in water.
Storage Room temperature, protected from light and moisture.

Experimental Protocols

The use of this compound as a tracer allows for the precise tracking of glucose metabolism through various biochemical pathways. Below are generalized protocols for its application in cell culture and subsequent analysis via mass spectrometry and NMR.

I. Sample Preparation for Metabolite Extraction

Proper sample preparation is critical for accurate metabolite analysis and to minimize matrix effects. The following is a generalized protocol for metabolite extraction from biological samples for use in mass spectrometry.

Materials:

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge capable of 15,000 x g at 4°C

  • Sample tubes

Protocol for Cell Culture:

  • Culture cells in a medium containing this compound for a specified duration.

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex the samples for 30 seconds.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

Protocol for Tissue Samples:

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Add 500 µL of pre-chilled 80% methanol.

  • Homogenize the tissue using a bead beater or a similar device.

  • Follow steps 6-9 from the cell culture protocol.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for separating and identifying isotopically labeled metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating polar metabolites like glucose and its derivatives.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC column

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A linear gradient from high organic to high aqueous concentration.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or full scan mode.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucose metabolites.

MRM Transitions for Glucose: For quantitative analysis, specific precursor-to-product ion transitions are monitored. For D-Glucose-13C6, the transitions would be shifted by +6 Da compared to unlabeled glucose. For example:

  • Unlabeled Glucose: 179.1 -> 89.0, 179.1 -> 59.0

  • ¹³C₆-Glucose: 185.1 -> 92.0, 185.1 -> 61.0

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is used for structural elucidation and to determine the specific positions of isotopic labels within a molecule. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques are employed.

Sample Preparation:

  • Lyophilize the extracted metabolite sample.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O) suitable for NMR.

  • Transfer the sample to an NMR tube.

NMR Experiments:

  • 1D ¹H NMR: To identify proton signals.

  • 1D ¹³C NMR: To directly observe the incorporation of the ¹³C label.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within a spin system.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.

The analysis of the resulting spectra allows for the detailed mapping of the labeled carbons through metabolic pathways.

Signaling Pathways and Workflows

Metabolic Fate of D-Glucose-13C6 in Glycolysis

This compound enters the glycolytic pathway and is metabolized similarly to its unlabeled counterpart. The ¹³C labels are conserved throughout the pathway, allowing for the tracing of the carbon backbone into pyruvate and subsequently into the TCA cycle or lactate.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_fates Metabolic Fates Glucose D-Glucose-¹³C₆ G6P Glucose-6-Phosphate-¹³C₆ Glucose->G6P Hexokinase F6P Fructose-6-Phosphate-¹³C₆ G6P->F6P F16BP Fructose-1,6-bisphosphate-¹³C₆ F6P->F16BP PFK-1 DHAP DHAP-¹³C₃ F16BP->DHAP Aldolase G3P Glyceraldehyde-3-P-¹³C₃ F16BP->G3P Aldolase DHAP->G3P PEP Phosphoenolpyruvate-¹³C₃ G3P->PEP Multiple Steps Pyruvate Pyruvate-¹³C₃ PEP->Pyruvate Pyruvate Kinase Lactate Lactate-¹³C₃ Pyruvate->Lactate LDH (Anaerobic) AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA PDH (Aerobic) TCA TCA Cycle AcetylCoA->TCA

Figure 1: Simplified metabolic fate of D-Glucose-¹³C₆ in glycolysis.
General Experimental Workflow for Metabolic Tracing

The process of conducting a metabolic tracing experiment with this compound involves several distinct stages, from experimental design to data analysis.

Experimental_Workflow A Experimental Design (e.g., Time course, dosage) B Cell Culture with D-Glucose-¹³C₆,d₇ Tracer A->B C Quenching Metabolism & Cell Harvesting B->C D Metabolite Extraction (e.g., with 80% Methanol) C->D E Sample Analysis (LC-MS or NMR) D->E F Data Processing (Peak integration, identification) E->F G Metabolic Flux Analysis & Pathway Mapping F->G

Figure 2: General workflow for a stable isotope tracer experiment.

References

applications of stable isotope labeled glucose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Applications of Stable Isotope-Labeled Glucose

Introduction

Stable isotope-labeled glucose, particularly with isotopes such as Carbon-13 (¹³C) and Deuterium (²H), has become an indispensable tool in metabolic research, clinical diagnostics, and drug development. These non-radioactive tracers allow for the safe and detailed investigation of glucose metabolism in vivo and in vitro. By replacing specific atoms in the glucose molecule with their heavier, stable isotopes, researchers can trace the metabolic fate of glucose and its downstream metabolites through various biochemical pathways. This guide provides a comprehensive overview of the core applications, experimental protocols, and data interpretation associated with the use of stable isotope-labeled glucose.

Core Applications in Research and Development

The unique advantage of stable isotope tracers lies in their ability to provide dynamic information about metabolic fluxes, i.e., the rates of metabolic reactions. This contrasts with traditional metabolomics, which provides a static snapshot of metabolite concentrations.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a ¹³C-labeled glucose tracer into a biological system and analyzing the isotopic enrichment in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the activity of various pathways.

Key Applications of MFA:

  • Cancer Metabolism: Investigating the Warburg effect and other metabolic reprogramming in cancer cells.

  • Inborn Errors of Metabolism: Diagnosing and understanding the pathophysiology of genetic metabolic disorders.

  • Diabetes and Obesity Research: Studying insulin resistance and alterations in glucose homeostasis.

  • Bioprocess Optimization: Engineering microorganisms for enhanced production of biofuels and pharmaceuticals.

Clinical Diagnostics

Stable isotope breath tests are non-invasive diagnostic tools that are gaining prominence. For instance, a ¹³C-labeled glucose breath test can be used to assess the rate of gastric emptying. After ingestion of the labeled glucose, the appearance of ¹³CO₂ in the exhaled breath, resulting from its metabolism, is measured over time.

Drug Development and Pharmacology

In the realm of drug development, stable isotope-labeled glucose is employed to:

  • Elucidate Drug Mechanism of Action: Determine how a drug candidate modulates specific metabolic pathways.

  • Assess Drug Efficacy: Quantify the metabolic response to a therapeutic intervention.

  • Toxicity Studies: Investigate off-target metabolic effects of a drug.

Experimental Protocols

The successful application of stable isotope-labeled glucose relies on meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Medium Preparation: Prepare a culture medium containing the stable isotope-labeled glucose (e.g., [U-¹³C₆]-glucose) at a known concentration. The standard glucose is replaced with the labeled variant.

  • Labeling: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose, leading to isotopic steady state.

  • Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

  • Sample Analysis: Analyze the isotopic enrichment in the target metabolites using LC-MS or GC-MS.

In Vivo Animal Study Protocol
  • Acclimatization: Acclimate the animals to the experimental conditions.

  • Tracer Administration: Administer the stable isotope-labeled glucose via an appropriate route (e.g., oral gavage, intravenous infusion). The choice of administration route depends on the specific metabolic process being investigated.

  • Sample Collection: Collect biological samples (e.g., blood, tissue biopsies) at specific time points post-administration.

  • Sample Processing: Process the collected samples to extract the metabolites of interest.

  • Analytical Measurement: Quantify the isotopic enrichment in the target metabolites using appropriate analytical techniques.

Data Presentation and Interpretation

ParameterDescriptionTypical UnitApplication Example
Isotopic Enrichment The percentage of a metabolite pool that is labeled with the stable isotope.% or Mole Percent Excess (MPE)Assessing the contribution of glucose to the TCA cycle.
Fractional Contribution The fraction of a product metabolite that is derived from the labeled substrate.Unitless (0-1)Determining the proportion of lactate produced from glycolysis.
Metabolic Flux Rate The rate at which a metabolite is processed through a specific reaction or pathway.nmol/mg protein/hr or similarQuantifying the rate of gluconeogenesis.

Visualization of Metabolic Pathways and Workflows

Visual representations are essential for understanding the complex interplay of metabolic pathways and experimental procedures.

Glycolysis_and_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [U-13C6]-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->AcetylCoA

Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.

Experimental_Workflow cluster_experiment In Vitro Experiment cluster_analysis Data Analysis A Cell Culture with [U-13C6]-Glucose B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Isotopologue Distribution Analysis C->D E Metabolic Flux Calculation D->E

Caption: A typical experimental workflow for in vitro stable isotope tracing.

Conclusion

Stable isotope-labeled glucose is a cornerstone of modern metabolic research. Its application provides unparalleled insights into the dynamics of glucose metabolism, which is fundamental to understanding health and disease. From elucidating complex intracellular flux networks to aiding in the development of novel therapeutics and diagnostic methods, the versatility of stable isotope tracers ensures their continued importance in the scientific and medical communities. The methodologies and data interpretation frameworks outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage this powerful technology in their work.

An In-depth Technical Guide to Dual-Labeled Glucose Tracers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

Dual-labeled glucose tracers are powerful tools in metabolic research, enabling the simultaneous measurement of multiple aspects of glucose kinetics and metabolism. By employing two distinct isotopic labels on glucose molecules, researchers can dissect complex physiological and pathophysiological processes with a high degree of precision. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of dual-labeled glucose tracers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced techniques to elucidate the intricacies of glucose metabolism.

Stable isotope tracers, which are non-radioactive, have become indispensable for quantifying the flux through various biochemical pathways. By replacing naturally occurring atoms with their heavier isotopes, scientists can track the metabolic fate of these molecules through cellular processes.[1] The use of dual tracers, where two different isotopically labeled glucose molecules are administered, allows for the simultaneous assessment of processes such as endogenous glucose production and glucose disposal, or basal and insulin-stimulated glucose uptake in the same subject.[2] This approach not only enhances the data obtained from a single experiment but also reduces inter-individual variability.

This guide will delve into the theoretical underpinnings of dual-tracer studies, provide detailed experimental methodologies for key applications, present quantitative data in a structured format, and visualize the relevant metabolic pathways and experimental workflows using Graphviz diagrams.

Core Principles of Dual-Labeled Glucose Tracer Methodologies

The fundamental principle behind dual-labeled glucose tracer studies is the ability to distinguish and quantify the contribution of different sources of glucose to the total plasma glucose pool. This is achieved by administering two glucose tracers with distinct isotopic labels. Common isotopes used include Carbon-13 (¹³C) and Deuterium (²H), which can be detected and quantified using mass spectrometry.[3][4]

Measuring Endogenous Glucose Production and Glucose Disposal

A common application of the dual-tracer technique is the simultaneous measurement of the rate of appearance (Ra) of endogenous glucose and the rate of disappearance (Rd) of glucose from the plasma.[5] In this setup, one tracer (e.g., [6,6-²H₂]glucose) is infused intravenously at a constant rate to trace the systemic glucose pool, while a second tracer (e.g., [1-¹³C]glucose) is administered orally to trace the appearance of ingested glucose. By measuring the isotopic enrichment of both tracers in the plasma, researchers can calculate the rates of endogenous glucose production (EGP) and the disposal of both endogenous and exogenous glucose.

Assessing Tissue-Specific Insulin Action

The dual-tracer method can also be employed to measure both basal and insulin-stimulated glucose uptake in the same animal, a technique often referred to as the Dual Tracer Test. This approach involves the sequential injection of two different 2-deoxyglucose (2DG) tracers, for example, [¹⁴C]2DG to measure basal uptake, followed by an injection of [³H]2DG along with insulin to measure insulin-stimulated uptake. Since 2DG is taken up by cells but not fully metabolized, it becomes trapped intracellularly, allowing for the quantification of glucose uptake in various tissues.

Dual-Tracer Autoradiography for Spatial Metabolic Analysis

In preclinical cancer research, dual-tracer autoradiography allows for the high-resolution assessment of the spatial relationship between glucose metabolism and other biological processes, such as hypoxia. For instance, co-administration of a glucose analog like ¹⁴C-2-deoxyglucose (¹⁴C-2DG) and a hypoxia marker like ¹⁸F-fluoroazomycin arabinoside (FAZA) can reveal whether regions of high glucose uptake in a tumor correspond to hypoxic areas.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp with Dual Glucose Tracers

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo. The incorporation of dual glucose tracers enhances the information obtained from this procedure.

Objective: To simultaneously measure endogenous glucose production and glucose utilization under hyperinsulinemic, euglycemic conditions.

Materials:

  • Two distinct stable isotope-labeled glucose tracers (e.g., [6,6-²H₂]glucose and [¹³C₆]glucose)

  • Human insulin

  • 20% Dextrose solution

  • Infusion pumps

  • Catheters for infusion and blood sampling

  • Blood glucose meter

  • Sample collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • -80°C freezer for sample storage

Procedure:

  • Animal Preparation: For animal studies, surgical implantation of catheters in the carotid artery (for sampling) and jugular vein (for infusions) is performed 5-7 days prior to the clamp experiment. For human studies, intravenous catheters are placed in an antecubital vein for infusion and in a contralateral hand or wrist vein, which is arterialized by heating, for blood sampling.

  • Fasting: Animals or human subjects are fasted overnight (typically 12-16 hours for humans, 5-6 hours for mice) to achieve a basal metabolic state.

  • Basal Period (Tracer Equilibration):

    • A primed-continuous infusion of the first glucose tracer (e.g., [6,6-²H₂]glucose) is initiated to measure basal endogenous glucose production. The priming dose is given to rapidly achieve isotopic equilibrium, followed by a constant infusion.

    • This equilibration period typically lasts for 90-120 minutes.

    • Basal blood samples are collected at the end of this period to determine baseline glucose and insulin concentrations, and tracer enrichment.

  • Clamp Period:

    • A primed-continuous infusion of human insulin is started to raise plasma insulin to a desired level (e.g., 100 µU/mL).

    • Simultaneously, a variable infusion of 20% dextrose is initiated. The dextrose solution is "spiked" with the second glucose tracer (e.g., [¹³C₆]glucose) to a known enrichment. This is often referred to as the "hot-GINF" (hot glucose infusion) method.

    • Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate (GIR) is adjusted to maintain euglycemia (e.g., ~100 mg/dL).

    • The clamp is typically maintained for 120 minutes once steady-state hyperinsulinemia and euglycemia are achieved.

    • Blood samples are collected at regular intervals during the steady-state period for the analysis of plasma glucose, insulin, and isotopic enrichment of both tracers.

  • Sample Processing and Analysis:

    • Blood samples are immediately centrifuged to separate plasma.

    • Plasma is stored at -80°C until analysis.

    • Plasma glucose isotopic enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Dual Tracer Test for Tissue-Specific Insulin Action in Mice

Objective: To measure both basal and insulin-stimulated glucose uptake in various tissues of the same mouse.

Materials:

  • [¹⁴C]2-deoxyglucose ([¹⁴C]2DG)

  • [³H]2-deoxyglucose ([³H]2DG)

  • Human insulin

  • Anesthetic (e.g., sodium pentobarbital)

  • Plasma replacement solution

  • Syringes for retro-orbital injections

  • Blood collection supplies (e.g., capillary tubes)

  • Liquid scintillation counter

  • Tissues harvesting tools

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Preparation: Mice are fasted for a short period (e.g., 2 hours).

  • Anesthesia: Mice are anesthetized with sodium pentobarbital.

  • Basal Glucose Uptake Measurement:

    • A bolus injection of [¹⁴C]2DG is administered via the retro-orbital sinus.

    • Blood samples are collected from the tail vein at timed intervals (e.g., 2, 15, and 30 minutes post-injection) to determine the plasma tracer disappearance curve.

  • Insulin-Stimulated Glucose Uptake Measurement:

    • At 40 minutes after the first injection, a second retro-orbital injection containing [³H]2DG and a maximal dose of insulin is administered.

    • Blood samples are again collected at timed intervals (e.g., 2, 15, and 30 minutes post-second injection).

  • Tissue Collection:

    • At the end of the experiment (e.g., 80 minutes from the start), mice are euthanized.

    • Tissues of interest (e.g., skeletal muscle, adipose tissue, heart, brain) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.

  • Sample Processing and Analysis:

    • Plasma samples are analyzed for [¹⁴C]2DG and [³H]2DG concentrations using a liquid scintillation counter to determine the area under the curve for tracer disappearance.

    • Tissue samples are homogenized, and the accumulation of [¹⁴C]2DG-6-phosphate and [³H]2DG-6-phosphate is measured by liquid scintillation counting after separation from the free tracer.

    • The glucose uptake rate for each tissue under basal and insulin-stimulated conditions is calculated based on the tissue tracer accumulation and the plasma tracer concentration over time.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from dual-labeled glucose tracer studies. The specific values will vary depending on the experimental model, conditions, and the specific tracers used.

Table 1: Glucose Kinetics during a Hyperinsulinemic-Euglycemic Clamp in Humans

ParameterBasal StateClamp StateUnits
Plasma Glucose90 ± 592 ± 4mg/dL
Plasma Insulin5 ± 1105 ± 8µU/mL
Endogenous Glucose Production (EGP)2.0 ± 0.20.3 ± 0.1mg/kg/min
Glucose Disposal Rate (GDR)2.0 ± 0.28.5 ± 1.0mg/kg/min
Glucose Infusion Rate (GIR)08.2 ± 1.0mg/kg/min

Data are presented as mean ± standard deviation and are hypothetical examples based on typical findings.

Table 2: Tissue-Specific Glucose Uptake in Mice using the Dual Tracer Test

TissueBasal Glucose UptakeInsulin-Stimulated Glucose UptakeFold-IncreaseUnits
Soleus Muscle15 ± 3150 ± 2010.0nmol/g/min
Gastrocnemius Muscle5 ± 175 ± 1015.0nmol/g/min
White Adipose Tissue2 ± 0.530 ± 515.0nmol/g/min
Brown Adipose Tissue100 ± 15800 ± 1008.0nmol/g/min
Heart80 ± 10200 ± 252.5nmol/g/min
Brain50 ± 855 ± 71.1nmol/g/min

Data are presented as mean ± standard deviation and are hypothetical examples based on typical findings.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways central to glucose metabolism.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase BPG13 1,3-Bisphosphoglycerate GAP->BPG13 GAP Dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway.

PentosePhosphatePathway G6P Glucose-6-Phosphate PG6L 6-Phosphoglucono- δ-lactone G6P->PG6L G6P Dehydrogenase PG6 6-Phosphogluconate PG6L->PG6 Lactonase Ru5P Ribulose-5-Phosphate PG6->Ru5P 6-Phosphogluconate Dehydrogenase R5P Ribose-5-Phosphate Ru5P->R5P Phosphopentose Isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Phosphopentose Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->S7P Transketolase F6P Fructose-6-Phosphate Xu5P->F6P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase GAP Glyceraldehyde-3-Phosphate GAP->E4P Transaldolase

Caption: The Pentose Phosphate Pathway.

TCACycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Caption: The Tricarboxylic Acid (TCA) Cycle.

Experimental Workflows

DualTracerClampWorkflow cluster_Prep Preparation cluster_Basal Basal Period cluster_Clamp Clamp Period cluster_Analysis Analysis AnimalPrep Animal/Subject Preparation Fasting Overnight Fasting AnimalPrep->Fasting Tracer1Infusion Tracer 1 Infusion ([6,6-2H2]glucose) Fasting->Tracer1Infusion BasalSampling Basal Blood Sampling Tracer1Infusion->BasalSampling InsulinInfusion Insulin Infusion BasalSampling->InsulinInfusion HotGINF Hot-GINF (Dextrose + Tracer 2) BasalSampling->HotGINF GlucoseMonitoring Blood Glucose Monitoring InsulinInfusion->GlucoseMonitoring HotGINF->GlucoseMonitoring ClampSampling Steady-State Blood Sampling GlucoseMonitoring->ClampSampling SampleProcessing Plasma Separation & Storage ClampSampling->SampleProcessing MSAnalysis GC/LC-MS Analysis SampleProcessing->MSAnalysis DataCalculation Calculate EGP & GDR MSAnalysis->DataCalculation

Caption: Dual-Tracer Hyperinsulinemic-Euglycemic Clamp Workflow.

Conclusion

Dual-labeled glucose tracer methodologies represent a sophisticated and powerful approach for gaining deep insights into the complexities of glucose metabolism. By enabling the simultaneous measurement of multiple kinetic parameters in a single experiment, these techniques offer enhanced precision and a more comprehensive understanding of metabolic regulation in both health and disease. The detailed protocols and data presented in this guide provide a framework for researchers to design and execute robust dual-tracer studies. The accompanying visualizations of key metabolic pathways and experimental workflows serve as a valuable reference for both conceptual understanding and practical implementation. As the field of metabolic research continues to advance, the application of dual-labeled glucose tracers will undoubtedly play a crucial role in uncovering novel therapeutic targets and strategies for a wide range of metabolic disorders.

References

A Technical Guide to D-Glucose-13C6,d7 for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Glucose-13C6,d7, a powerful stable isotope-labeled tracer for elucidating complex metabolic pathways. By incorporating both heavy carbon (¹³C) and deuterium (D) isotopes, this molecule offers a unique and multi-faceted approach to metabolic flux analysis (MFA), enabling researchers to simultaneously track the fate of the glucose carbon backbone and hydrogen atoms involved in redox reactions.

Core Principles: The Power of Dual Isotope Labeling

Stable isotope tracers are indispensable tools in metabolic research. By replacing naturally abundant atoms with their heavier, non-radioactive counterparts, scientists can trace the journey of nutrients through intricate biochemical networks. This compound is a doubly labeled substrate where all six carbon atoms are replaced with ¹³C and seven hydrogen atoms are substituted with deuterium.[1] This dual-labeling strategy provides distinct and complementary insights:

  • ¹³C Tracing : Tracks the carbon skeleton of glucose as it is catabolized through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This is the gold standard for quantifying the flow, or flux, of carbon through central metabolism.[2]

  • Deuterium (d7) Tracing : Follows the exchange of hydrogen atoms, offering a unique window into redox metabolism.[2] This is particularly valuable for assessing the production and consumption of critical reducing equivalents like NADPH, which are vital for biosynthesis and maintaining cellular redox balance.

The combination of both labels in a single molecule allows for a more comprehensive and integrated analysis of cellular metabolism from a single experiment compared to using singly labeled tracers.

Tracing_Concept cluster_0 This compound cluster_1 Isotope Tracing cluster_2 Metabolic Insights start This compound C13 ¹³C Isotope (Carbon Backbone) start->C13 D7 Deuterium (d7) Isotope (Hydrogen Atoms) start->D7 Pathways Central Carbon Pathways (Glycolysis, TCA Cycle, PPP) C13->Pathways Redox Redox Metabolism (NADPH Production/Consumption) D7->Redox

Caption: Differential tracing of metabolism using a dual-labeled glucose isotope.

Physical and Chemical Properties

This compound is a stable, non-radioactive labeled form of D-glucose. Its properties are summarized below, making it suitable for a wide range of experimental conditions, particularly in cell culture and in vivo studies.

PropertyValueReference
Synonyms D-Glucopyranose; Dextrose; D-GLC; Labeled glucose
Molecular Formula ¹³C₆H₅D₇O₆
Molecular Weight 193.15 g/mol
CAS Number (Labeled) 201417-01-8
Isotopic Purity ≥99 atom % ¹³C; ≥97 atom % D
Chemical Purity ≥98%
Physical Form White to off-white powder
Solubility Highly soluble in water (e.g., 250 mg/mL with ultrasonic assistance)
Storage Room temperature, protected from light and moisture. Stock solutions at -20°C (1 month) or -80°C (6 months).

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool for investigating cellular metabolism in various contexts, from basic science to therapeutic development.

  • Metabolic Flux Analysis (MFA): As a central technique, MFA quantifies the rates of metabolic reactions. Using this compound provides comprehensive data for computational models to resolve the fluxes through interconnected pathways with high precision.

  • Cancer Metabolism: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Tracing with this compound helps to dissect how glucose is rerouted to support rapid cell growth and proliferation, providing insights into metabolic reprogramming in tumors. This can aid in identifying therapeutic targets that interfere with these amplified pathways.

  • Drug Development: Understanding how a drug candidate affects cellular metabolism is crucial. This tracer can be used to assess the on-target and off-target metabolic effects of pharmaceuticals. The use of stable isotopes is a key part of the drug development process for quantitative analysis.

  • Biomolecular NMR and Mass Spectrometry: It serves as a critical reagent for applications in biomolecular NMR and as an internal standard for isotope dilution mass spectrometry (ID-MS) to accurately measure glucose concentrations in biological samples.

Experimental Design and Protocols

Precise and reproducible methodologies are critical for successful metabolic tracer studies. Below are representative protocols for in vitro (cell culture) and in vivo experiments.

This protocol describes a general workflow for tracing this compound metabolism in adherent mammalian cells.

Materials:

  • This compound

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose

  • Cultured adherent cells (e.g., A549, T47D)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Extraction solvent: HPLC-grade 80% methanol, pre-chilled to -80°C

Protocol:

  • Cell Seeding and Growth: Culture cells to achieve ~85% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare glucose-free medium supplemented with the desired concentration of this compound (typically 5.5 to 10 mM) and 10% dFBS.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

    • Add the prepared labeling medium to the cells and incubate for a time course sufficient to reach isotopic steady-state (typically several hours, determined empirically).

  • Metabolic Quenching:

    • To halt all enzymatic activity instantly, aspirate the labeling medium.

    • Wash cells rapidly (<10 seconds) with ice-cold PBS.

    • Immediately place the culture dish on dry ice and add liquid nitrogen directly to the cells to flash-freeze them.

  • Metabolite Extraction:

    • Add -80°C 80% methanol to the frozen cell monolayer.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum centrifuge.

    • The dried pellet can be stored at -80°C or reconstituted in a suitable solvent for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

In_Vitro_Workflow A 1. Cell Culture (~85% confluency) B 2. Prepare Labeling Medium (Glucose-free + this compound) A->B C 3. Medium Exchange & Incubation (Achieve isotopic steady-state) B->C D 4. Quench Metabolism (Rapid wash + Liquid N2 flash-freeze) C->D E 5. Metabolite Extraction (Scrape in cold 80% Methanol) D->E F 6. Centrifugation (Pellet protein & debris) E->F G 7. Supernatant Collection & Drying F->G H 8. Analysis (LC-MS / NMR) G->H

Caption: General workflow for an in vitro metabolic labeling experiment.

This protocol provides a general framework for in vivo studies, often used in preclinical models to understand systemic metabolism.

Materials:

  • This compound, sterile preparation

  • Saline solution, sterile

  • Animal model (e.g., mouse)

  • Tools for tissue collection and flash-freezing (e.g., liquid nitrogen)

Protocol:

  • Tracer Administration: The labeled glucose is typically delivered via intraperitoneal (IP) injection or through the jugular vein. The dosage and infusion rate must be optimized for the specific study. For example, a priming bolus dose might be followed by a constant infusion to maintain steady enrichment.

  • Sample Collection: At predetermined time points, collect blood samples. At the end of the experiment, euthanize the animal and rapidly excise tissues of interest.

  • Metabolic Quenching: Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.

  • Homogenization and Extraction: Tissues must be homogenized under cryogenic conditions (e.g., using a mortar and pestle on dry ice or a bead mill) before proceeding with a solvent extraction, similar to the method described for cell cultures (e.g., using 80% methanol or a biphasic chloroform/methanol/water extraction).

  • Sample Processing and Analysis: The resulting extracts are then processed and analyzed by MS or NMR to determine the isotopic enrichment in various metabolites.

Data Analysis and Interpretation

Following sample analysis by MS or NMR, the raw data must be processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopic form of a molecule (e.g., lactate M+0, M+1, M+2, M+3). This information is then used to:

  • Trace Pathway Engagement: The presence of ¹³C labels in downstream metabolites confirms the activity of the connecting pathway. For example, finding ¹³C₃-pyruvate and ¹³C₃-lactate after labeling with ¹³C₆-glucose indicates active glycolysis.

  • Quantify Metabolic Fluxes: The specific MID patterns are fed into computational models (e.g., using software like Metran) to calculate the rates of reactions throughout the metabolic network.

  • Elucidate Redox Status: The transfer of deuterium from glucose to other molecules, such as amino acids or fatty acids, can indicate the flux through NADPH-producing pathways like the PPP.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glc D-Glucose-¹³C₆,d₇ G6P G6P-¹³C₆ Glc->G6P F6P F6P-¹³C₆ G6P->F6P R5P Ribose-5-P-¹³C₅ G6P->R5P ¹³C flow NADPH NADPH-d G6P->NADPH Deuterium flow Pyr Pyruvate-¹³C₃ F6P->Pyr AcCoA Acetyl-CoA-¹³C₂ Pyr->AcCoA Lac Lactate-¹³C₃ Pyr->Lac Cit Citrate-¹³C₂ AcCoA->Cit aKG α-KG-¹³C₂ Cit->aKG

Caption: Simplified tracing of ¹³C and Deuterium from D-Glucose-¹³C₆,d₇ in metabolism.

References

An In-depth Technical Guide to Stable Isotope Tracing in Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of stable isotope tracing in metabolism. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively design, execute, and interpret stable isotope tracing experiments.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to elucidate the dynamic nature of metabolic pathways within a biological system.[1] The fundamental principle involves the introduction of a molecule, enriched with a stable (non-radioactive) isotope, into a system and tracking its incorporation into downstream metabolites.[1] This allows for the quantitative analysis of metabolic fluxes, providing insights into the activity of various metabolic pathways.[2][3]

Unlike radioactive isotopes, stable isotopes are safe to use in a wide range of experimental settings, including human studies.[4] The most commonly used stable isotopes in metabolic research are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H). These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), ensuring they participate in the same biochemical reactions without significantly altering the molecule's properties.

The core measurements in stable isotope tracing studies are:

  • Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The enrichment of a metabolite directly reflects the contribution of the tracer to its synthesis.

  • Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of various metabolites over time, it is possible to calculate the flux through specific reactions and pathways.

Experimental Workflow

A typical stable isotope tracing experiment follows a well-defined workflow, from the selection of the tracer to the final data analysis. Careful planning and execution at each step are critical for obtaining reliable and interpretable results.

G cluster_design Experimental Design cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation Tracer Selection Tracer Selection Labeling Strategy Labeling Strategy Tracer Selection->Labeling Strategy Cell Culture/Animal Model Cell Culture/Animal Model Labeling Strategy->Cell Culture/Animal Model Tracer Administration Tracer Administration Cell Culture/Animal Model->Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction MS/NMR Analysis MS/NMR Analysis Metabolite Extraction->MS/NMR Analysis Data Processing Data Processing MS/NMR Analysis->Data Processing Flux Analysis Flux Analysis Data Processing->Flux Analysis Biological Interpretation Biological Interpretation Flux Analysis->Biological Interpretation

A typical workflow for a stable isotope tracing study.

Data Presentation: Summarizing Quantitative Data

The primary quantitative output of a stable isotope tracing experiment is the Mass Isotopologue Distribution (MID). The MID describes the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in the number of isotopic substitutions. For a metabolite with 'n' carbon atoms, there can be M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all 'n' carbons are ¹³C) isotopologues. This data is crucial for calculating metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate

This table shows hypothetical MID data for citrate from cells grown with uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose). The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

IsotopologueFractional Abundance (Control)Fractional Abundance (Drug-Treated)
M+00.100.25
M+10.050.10
M+20.450.40
M+30.150.10
M+40.200.10
M+50.040.04
M+60.010.01

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Example Metabolic Flux Data

This table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

Reaction / PathwayRelative Flux (Control)Relative Flux (Drug-Treated)% Change
Glycolysis (Pyruvate Kinase)10095-5%
Pentose Phosphate Pathway1535+133%
PDH (Pyruvate to Acetyl-CoA)8540-53%
Anaplerosis (Pyruvate to OAA)1045+350%

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of stable isotope tracing experiments. Below are generalized protocols for key experimental procedures.

¹³C-Glucose Tracing in Cultured Adherent Mammalian Cells

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-glucose

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.

  • Adaptation Phase (Optional but recommended): For steady-state analysis, cells should be adapted to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.

  • Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites (like citrate) has plateaued.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

    • Prior to MS analysis, resuspend the dried metabolites in a suitable solvent compatible with the chromatography method.

Metabolite Extraction from Tissue Samples

Objective: To extract polar metabolites from tissue samples for mass spectrometry analysis.

Materials:

  • Frozen tissue sample (typically 20-50 mg)

  • Pre-chilled 80% methanol (LC-MS grade)

  • Bead beater or other appropriate homogenizer

  • Centrifuge capable of reaching >14,000 x g at 4°C

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add 500 µL of pre-chilled 80% methanol.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Protein Precipitation:

    • Vortex the homogenate for 30 seconds.

    • Incubate on ice for 20 minutes to precipitate proteins.

  • Sample Clarification:

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic research. The following sections provide Graphviz DOT scripts to generate such diagrams.

Central Carbon Metabolism

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA R5P->F6P R5P->GAP Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG

Overview of Central Carbon Metabolism.
Tracing ¹³C from Glucose through Glycolysis and the TCA Cycle

G U-13C6-Glucose U-13C6-Glucose M+3 Pyruvate M+3 Pyruvate U-13C6-Glucose->M+3 Pyruvate Glycolysis M+2 Acetyl-CoA M+2 Acetyl-CoA M+3 Pyruvate->M+2 Acetyl-CoA PDH M+2 Citrate M+2 Citrate M+2 Acetyl-CoA->M+2 Citrate M+2 α-Ketoglutarate M+2 α-Ketoglutarate M+2 Citrate->M+2 α-Ketoglutarate M+4 Oxaloacetate M+4 Oxaloacetate M+2 α-Ketoglutarate->M+4 Oxaloacetate TCA Cycle Turn 1 M+4 Oxaloacetate->M+2 Citrate Combines with M+2 Acetyl-CoA

Tracing ¹³C from glucose through glycolysis and the TCA cycle.

Conclusion

Stable isotope tracing provides a safe and powerful tool for the dynamic and quantitative assessment of metabolic pathways in a wide range of biological systems. From elucidating fundamental biochemical processes to evaluating the efficacy of novel therapeutics, the applications of this technology are vast and continue to expand. A thorough understanding of the principles, meticulous execution of experimental protocols, and careful data analysis are paramount for leveraging the full potential of stable isotope tracing in metabolic research and drug development.

References

Methodological & Application

D-Glucose-13C6,d7 for NMR Spectroscopy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Glucose-13C6,d7 in Nuclear Magnetic Resonance (NMR) spectroscopy studies. This stable isotope-labeled glucose is a powerful tool for tracing metabolic pathways, quantifying metabolic fluxes, and investigating the mechanism of action of therapeutic compounds.

Introduction to this compound in NMR-Based Metabolism Studies

This compound is a glucose molecule uniformly enriched with Carbon-13 (¹³C) at all six carbon positions and deuterium (d) at seven positions. This dual labeling strategy offers distinct advantages for NMR-based metabolic studies. The ¹³C enrichment allows for the direct tracking of glucose carbon through various metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The deuterium labeling can provide additional information and simplify ¹H-NMR spectra. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can gain quantitative insights into the activity of these pathways under different physiological or pathological conditions.

Core Applications

The primary applications of this compound in NMR spectroscopy include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways in living cells and tissues.

  • Metabolic Phenotyping: Characterizing the metabolic state of cells or organisms in response to genetic modifications, disease, or environmental stimuli.

  • Drug Discovery and Development: Assessing the impact of drug candidates on cellular metabolism, identifying drug targets, and elucidating mechanisms of action.[1]

Data Presentation: Quantitative Metabolic Analysis

The use of this compound allows for the precise measurement of ¹³C enrichment in various metabolites. This data provides a quantitative measure of the contribution of glucose to the synthesis of these molecules. Below are representative tables summarizing typical quantitative data obtained from NMR experiments using ¹³C-labeled glucose.

Table 1: Representative ¹³C Isotopic Enrichment in Key Metabolites

This table illustrates the percentage of ¹³C enrichment in central carbon metabolites after incubation of cells with D-Glucose-13C6. The enrichment is calculated from the relative intensities of ¹³C-satellite peaks and the central ¹²C-peak in ¹H-NMR spectra or directly from ¹³C-NMR spectra.

Metabolite¹³C Isotopic Enrichment (%) in Control Cells¹³C Isotopic Enrichment (%) in Treated Cells
Lactate85 ± 560 ± 7
Alanine75 ± 650 ± 8
Glutamate40 ± 425 ± 5
Citrate35 ± 520 ± 4

Data are presented as mean ± standard deviation from a hypothetical experiment where "Treated Cells" have been exposed to a metabolic inhibitor.

Table 2: Metabolic Flux Ratios Determined by ¹³C Isotopomer Analysis

Analysis of the fine structure of ¹³C-NMR signals (isotopomer analysis) allows for the determination of relative fluxes through converging metabolic pathways.

Metabolic Flux RatioControl CellsTreated Cells
Pyruvate Dehydrogenase / Pyruvate Carboxylase2.5 ± 0.31.5 ± 0.2
Glycolysis / Pentose Phosphate Pathway4.0 ± 0.56.0 ± 0.7
Anaplerosis / Cataplerosis1.2 ± 0.10.8 ± 0.1

Flux ratios are calculated based on the relative abundance of different ¹³C isotopomers of key metabolites like glutamate and lactate.

Experimental Protocols

The following are detailed protocols for conducting metabolic studies using this compound and NMR spectroscopy.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the procedure for labeling cultured cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvesting.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM) and dFBS.

  • Initiation of Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state. This time should be optimized for the specific cell line and experimental goals (typically 18-24 hours).

G cluster_prep Cell Preparation cluster_labeling Isotopic Labeling seeding Seed Cells growth Grow to 80% Confluency seeding->growth wash Wash with PBS growth->wash add_media Add this compound Labeling Medium wash->add_media incubation Incubate for 18-24h add_media->incubation

Figure 1: Experimental workflow for cell culture and isotopic labeling.
Protocol 2: Metabolite Quenching and Extraction

This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites for NMR analysis.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • -80°C methanol/water (80:20, v/v)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Quenching:

    • Place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool and quench metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold 0.9% NaCl solution.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Scrape the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites.

  • Sample Preparation for NMR:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until NMR analysis.

G cluster_quenching Metabolic Quenching cluster_extraction Metabolite Extraction cool Rapid Cooling (Dry Ice/LN2) wash Wash with Cold Saline cool->wash add_methanol Add Cold 80% Methanol wash->add_methanol scrape Scrape and Collect add_methanol->scrape centrifuge Centrifuge at 4°C scrape->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry Extract collect_supernatant->dry

Figure 2: Workflow for metabolite quenching and extraction.
Protocol 3: NMR Data Acquisition and Processing

This protocol provides a general guideline for acquiring and processing NMR data from ¹³C-labeled metabolite extracts.

Materials:

  • Dried metabolite extracts

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (≥600 MHz)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a known volume of D₂O (e.g., 600 µL) containing a precise concentration of an internal standard.

  • NMR Data Acquisition:

    • Transfer the sample to a 5 mm NMR tube.

    • Acquire a 1D ¹H NMR spectrum to assess the overall metabolite profile and sample concentration.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the ¹³C-labeled metabolites.

    • For detailed analysis of ¹³C enrichment and isotopomer distribution, acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

  • Typical 1D ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (or similar with power gating for proton decoupling)

    • Spectral Width: ~200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 - 4096 (depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra using appropriate NMR software (e.g., TopSpin, MestReNova).

    • Reference the spectra to the internal standard.

    • Integrate the signals of interest to determine their relative intensities.

    • For ¹³C enrichment analysis from ¹H spectra, quantify the areas of the ¹³C satellite peaks relative to the central ¹²C peak.

Application in Drug Development: A Screening Protocol

This compound can be used to screen for compounds that modulate cellular metabolism. This protocol outlines a basic screening assay.

Objective: To identify compounds that inhibit glycolysis in a cancer cell line.

Procedure:

  • Cell Treatment: Culture cancer cells as described in Protocol 4.1. In parallel with the initiation of isotopic labeling, treat the cells with the test compounds at various concentrations. Include a vehicle control.

  • Metabolite Analysis: After the incubation period, quench metabolism and extract metabolites as described in Protocol 4.2.

  • NMR Analysis: Acquire and process NMR spectra as described in Protocol 4.3.

  • Data Analysis and Hit Identification:

    • Quantify the ¹³C enrichment in lactate for each treatment condition.

    • A significant decrease in ¹³C-lactate enrichment in the presence of a test compound compared to the vehicle control indicates inhibition of glycolysis.

    • Further analysis of other labeled metabolites (e.g., TCA cycle intermediates) can provide insights into the specific target of the compound.

G cluster_screening Drug Screening Workflow cell_culture Cell Culture with This compound compound_treatment Treat with Test Compounds cell_culture->compound_treatment metabolite_extraction Metabolite Extraction compound_treatment->metabolite_extraction nmr_analysis NMR Analysis metabolite_extraction->nmr_analysis data_analysis Data Analysis: Quantify 13C-Lactate nmr_analysis->data_analysis hit_id Hit Identification data_analysis->hit_id

Figure 3: Workflow for an NMR-based drug screening assay.

Signaling Pathway Visualization: Glycolysis and TCA Cycle

The following diagram illustrates the flow of ¹³C atoms from this compound through glycolysis and into the TCA cycle.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle This compound This compound Glucose-6-Phosphate Glucose-6-Phosphate This compound->Glucose-6-Phosphate Pyruvate Pyruvate Glucose-6-Phosphate->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Glutamate Glutamate alpha-Ketoglutarate->Glutamate

Figure 4: Tracing ¹³C from this compound through central carbon metabolism.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters, such as cell density, incubation times, and NMR acquisition parameters, is recommended for each specific experimental system.

References

Quantifying Glycolysis and TCA Cycle Metabolism with D-Glucose-¹³C₆,d₇: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-resolved metabolomics (SIRM) using tracers like D-Glucose-¹³C₆,d₇ is a powerful technique for quantitatively assessing intracellular metabolic fluxes. By tracing the metabolic fate of the stable, heavy isotope-labeled glucose, researchers can elucidate the contributions of glycolysis and the tricarboxylic acid (TCA) cycle to cellular bioenergetics and biosynthesis. This approach is critical in various research areas, including cancer metabolism, metabolic diseases, and drug development, to understand how cellular metabolism is reprogrammed in disease states and in response to therapeutic interventions.[1]

This document provides detailed application notes and experimental protocols for quantifying glycolysis and the TCA cycle using D-Glucose-¹³C₆,d₇, coupled with mass spectrometry.

Core Principles

The fundamental principle of ¹³C metabolic flux analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate, such as D-Glucose-¹³C₆,d₇, into a biological system.[2] As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into downstream metabolites of glycolysis and the TCA cycle.[3][4] Mass spectrometry is then used to measure the mass isotopologue distributions (MIDs) of these metabolites, revealing the relative contribution of the labeled substrate to each metabolic pool.[2]

When [U-¹³C₆]glucose (uniformly labeled D-Glucose-¹³C₆) is metabolized, it produces fully labeled glycolytic intermediates. For example, pyruvate will appear as an M+3 isotopologue (all three carbons are ¹³C). This M+3 pyruvate can then enter the TCA cycle through two primary enzymatic reactions:

  • Pyruvate Dehydrogenase (PDH): Converts pyruvate to Acetyl-CoA, which then condenses with oxaloacetate to form citrate. If the pyruvate is M+3, the resulting Acetyl-CoA will be M+2, leading to M+2 citrate in the first turn of the TCA cycle.

  • Pyruvate Carboxylase (PC): Converts pyruvate to oxaloacetate. M+3 pyruvate will generate M+3 oxaloacetate.

By analyzing the labeling patterns of TCA cycle intermediates, the relative activities of PDH and PC can be determined, providing a deeper understanding of glucose metabolism.

Experimental Workflow

The general workflow for a ¹³C-glucose tracing experiment involves several key steps, from cell culture to data analysis.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Cell Seeding 1. Cell Seeding & Culture Tracer Introduction 2. Media Change to ¹³C-Glucose Medium Cell Seeding->Tracer Introduction Incubation 3. Incubation for Isotopic Steady-State Tracer Introduction->Incubation Metabolite Extraction 4. Quenching & Metabolite Extraction Incubation->Metabolite Extraction Sample Analysis 5. LC-MS or GC-MS Analysis Metabolite Extraction->Sample Analysis Data Analysis 6. Correction for Natural Abundance Sample Analysis->Data Analysis Flux Calculation 7. Metabolic Flux Calculation Data Analysis->Flux Calculation Glycolysis_TCA_Cycle_Tracing cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose_13C6 [U-¹³C₆]Glucose G6P Glucose-6-P (M+6) Glucose_13C6->G6P F6P Fructose-6-P (M+6) G6P->F6P F16BP Fructose-1,6-BP (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP GAP GAP (M+3) F16BP->GAP DHAP->GAP BPG 1,3-BPG (M+3) GAP->BPG ThreePG 3-PG (M+3) BPG->ThreePG TwoPG 2-PG (M+3) ThreePG->TwoPG PEP PEP (M+3) TwoPG->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate (M+2) AcetylCoA->Citrate Oxaloacetate->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate Malate->Oxaloacetate

References

Application Notes & Protocols: D-Glucose-¹³C₆,d₇ as an Internal Standard for Accurate Glucose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate and precise quantification of glucose is critical in numerous areas of research, including metabolic studies, diabetes research, and the development of new therapeutics. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, offering unparalleled accuracy by correcting for variations in sample preparation and instrument response. D-Glucose-¹³C₆,d₇, a non-radioactive, stable isotope-labeled form of glucose, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to endogenous glucose, ensuring it behaves similarly during extraction, derivatization, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This document provides detailed application notes and protocols for the use of D-Glucose-¹³C₆,d₇ as an internal standard for glucose quantification by isotope dilution mass spectrometry (IDMS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1][2] The internal standard is nearly identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[2] This allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard.[1] By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, the concentration of the endogenous analyte can be accurately determined, even if there is loss of the analyte during sample preparation.[1]

The core principle is that any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, thus keeping their ratio constant. This method provides high precision and accuracy, making it a reference measurement procedure for glucose quantification.

IDMS_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Endogenous Glucose (¹²C) Prep Sample Preparation (Extraction, Derivatization) Analyte->Prep IS D-Glucose-¹³C₆,d₇ (¹³C) IS->Prep Add known amount MS Mass Spectrometry (LC-MS/MS or GC-MS) Prep->MS Ratio Measure Peak Area Ratio (¹²C / ¹³C) MS->Ratio Quant Calculate Glucose Concentration Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section details the protocols for quantifying glucose in biological matrices using D-Glucose-¹³C₆,d₇ as an internal standard with LC-MS/MS.

1. Materials and Reagents

  • D-Glucose (Certified Reference Material)

  • D-Glucose-¹³C₆,d₇

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Hydroxide

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Volumetric flasks

  • Pipettes

2. Preparation of Stock and Working Solutions

  • D-Glucose Stock Solution (100 mg/mL): Accurately weigh and dissolve certified reference D-Glucose in a water/0.1% benzoic acid solution.

  • Internal Standard Stock Solution (Concentration will vary based on experimental needs): Prepare a stock solution of D-Glucose-¹³C₆,d₇ in water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the D-Glucose stock solution into a representative matrix (e.g., glucose-free plasma or a surrogate matrix). Add the internal standard working solution to each calibrator at a fixed concentration.

  • Internal Standard Working Solution: Dilute the D-Glucose-¹³C₆,d₇ stock solution to the desired concentration for spiking into samples and calibration standards.

3. Sample Preparation (for Plasma/Serum)

This protocol is adapted from a validated UPLC-MRM mass spectrometry method.

  • Aliquoting: Pipette 10 µL of whole blood, plasma, or serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add 90 µL of the D-Glucose-¹³C₆,d₇ internal standard working solution to the sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to the mixture. Vortex thoroughly for 30 seconds.

  • Incubation: Let the samples sit undisturbed for 10 minutes at room temperature to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Sample_Prep_Workflow Start Start: Plasma/Serum Sample Aliquot Aliquot 10 µL of Sample Start->Aliquot Spike Add 90 µL of D-Glucose-¹³C₆,d₇ IS Aliquot->Spike Precipitate Add 300 µL Acetonitrile & Vortex Spike->Precipitate Incubate Incubate 10 min at RT Precipitate->Incubate Centrifuge Centrifuge Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze Inject into LC-MS/MS Transfer->Analyze

Caption: Sample Preparation Workflow.

4. LC-MS/MS Method

The following parameters are based on a rapid and high-resolution UPLC-MRM method.

ParameterValue
LC System UPLC System
Column Acquity UPLC BEH Amide (1.7 µm, 2.1 mm x 50 mm)
Column Temperature 85°C
Mobile Phase A 95% acetonitrile, 2.5% methanol, 2.4% water, 0.1% ammonium hydroxide
Mobile Phase B 50% acetonitrile, 25% methanol, 24.9% water, 0.1% ammonium hydroxide
Flow Rate 0.13 mL/min
Injection Volume 5 µL
MS System Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Capillary Voltage 2.5 kV
Collision Gas Argon

5. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are monitored for the quantification of glucose and its internal standard.

AnalyteParent Ion (m/z)Daughter Ion (m/z)Collision Energy (V)
D-Glucose179.159.016
D-Glucose179.189.08
D-Glucose-¹³C₆,d₇185.161.016
D-Glucose-¹³C₆,d₇185.192.08

6. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the specified MRM transitions of both endogenous glucose and the D-Glucose-¹³C₆,d₇ internal standard.

  • Calculate Response Ratio: Determine the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

  • Generate Calibration Curve: Plot the response ratio against the known concentrations of the calibration standards. Perform a linear regression analysis to obtain the calibration curve.

  • Calculate Sample Concentration: Use the response ratio from the unknown samples and the regression equation from the calibration curve to calculate the concentration of glucose in the samples.

Quantitative Data Summary

The following table summarizes the performance of a validated ID-UPLC-MRM assay for glucose quantification.

ParameterResult
Linearity Demonstrated across the range of normal and diabetic blood glucose levels.
Accuracy and Precision Measured to within the same uncertainty levels (<1%) as the NIST definitive method for glucose measurement in human serum.
Retention Time 2.78 ± 0.03 min
Specificity High specificity achieved through the combination of UPLC separation and specific MRM transitions.

Conclusion

The use of D-Glucose-¹³C₆,d₇ as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of glucose in biological samples. The detailed protocols and methodologies presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard technique in their laboratories. The inherent advantages of isotope dilution mass spectrometry, including the correction for matrix effects and sample loss, ensure the generation of high-quality, reliable data for a wide range of applications.

References

Application Notes and Protocols for D-Glucose-13C6,d7 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing standard nutrients with their heavy isotope-labeled counterparts, researchers can track the incorporation of these isotopes into downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application note provides a detailed protocol for the preparation of cell cultures for metabolic labeling using D-Glucose-13C6,d7. This fully labeled glucose analog, where all six carbon atoms are replaced with 13C and seven hydrogen atoms are replaced with deuterium, serves as a tracer to elucidate the contributions of glucose to various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

The use of stable isotopes like 13C and deuterium offers a safe and effective way to perform metabolic flux analysis, identify novel metabolic pathways, and assess the impact of genetic modifications or drug treatments on cellular metabolism.[1][2] This protocol is designed to be a general guideline for adherent cell lines; however, optimization for specific cell types and experimental conditions is encouraged.

Data Presentation: Quantitative Parameters for this compound Labeling

A summary of key quantitative data for designing a this compound labeling experiment is provided in the table below. These values are starting points and may require optimization based on the cell line and experimental goals.

ParameterRecommended RangeKey Considerations
Cell Seeding Density Achieve 70-90% confluency at time of harvest[3]Cell density should be optimized to ensure nutrient supply is not depleted before the end of the experiment.[3]
This compound Concentration 11 mM (or match standard media)[3]Should be consistent with the glucose concentration in the standard growth medium to avoid metabolic shifts due to glucose availability.
Labeling Duration Variable (minutes to >48 hours)Short-term (minutes) for fast pathways like glycolysis. Long-term (24-48 hours or several cell doublings) to approach isotopic steady state for slower pathways like nucleotide biosynthesis.
Dialyzed Fetal Bovine Serum (dFBS) 10% (or as required by cell line)Dialyzed FBS is crucial to minimize the presence of unlabeled glucose and other small molecules from the serum.
Metabolite Extraction Solvent 80% Methanol (LC-MS grade), chilled to -80°CCold solvent is essential for rapid quenching of metabolic activity. Acetonitrile-based methods are also effective.

Experimental Protocols

This section details the methodology for a typical this compound labeling experiment.

Materials
  • Cell line of interest (adherent)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the cell culture medium

  • This compound (e.g., from Cambridge Isotope Laboratories)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well or 10 cm cell culture plates

  • 80% Methanol (LC-MS grade), chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Dry ice/ethanol bath

Methods

1. Cell Seeding and Growth:

a. Seed cells in 6-well or 10 cm plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Prepare a minimum of 3-5 replicate wells per experimental condition.

b. Culture cells in standard growth medium supplemented with 10% dFBS until they reach the target confluency.

2. Preparation of Labeling Medium:

a. Prepare the labeling medium by supplementing glucose-free culture medium with this compound to the desired final concentration (typically matching the standard medium, e.g., 11 mM).

b. Add dFBS to the labeling medium to the required concentration (e.g., 10%).

c. Sterile filter the complete labeling medium.

3. Isotopic Labeling:

a. When cells reach the desired confluency, aspirate the standard growth medium.

b. Gently wash the cells once with pre-warmed, ice-cold PBS to remove residual standard medium.

c. Immediately add the pre-warmed this compound labeling medium to the cells.

d. Incubate the cells for the desired labeling period. The incubation time should be determined based on the metabolic pathway of interest, with shorter times for glycolysis and longer times for pathways further downstream to approach isotopic steady state.

4. Metabolite Extraction (Quenching):

a. Prepare a dry ice/ethanol bath and pre-chill a tube rack containing microcentrifuge tubes with 1 mL of -80°C 80% methanol.

b. At the end of the labeling period, remove the plate from the incubator and immediately aspirate the labeling medium.

c. To rapidly quench metabolic activity, place the plate on a bed of dry ice.

d. Immediately add 1 mL of the -80°C 80% methanol to each well.

e. Scrape the cells in the cold methanol using a cell scraper and transfer the entire cell lysate/methanol mixture to the pre-chilled microcentrifuge tubes.

5. Sample Processing:

a. Vortex the tubes vigorously for 30 seconds.

b. Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

c. Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

d. The metabolite extracts can be stored at -80°C or dried under a stream of nitrogen before derivatization or resuspension for analysis by mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis seed Seed Cells grow Culture to ~80% Confluency seed->grow wash Wash with PBS grow->wash add_label Add this compound Medium wash->add_label incubate Incubate for Desired Time add_label->incubate quench Quench on Dry Ice incubate->quench extract Add Cold 80% Methanol & Scrape quench->extract collect Collect Lysate extract->collect centrifuge Centrifuge to Pellet Debris collect->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: High-level experimental workflow for this compound labeling.
Central Carbon Metabolism Pathway

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose_13C6d7 This compound G6P Glucose-6-P Glucose_13C6d7->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP GAP G3P FBP->GAP BPG 1,3-BPG GAP->BPG PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Metabolic fate of this compound in central carbon metabolism.

References

Application Notes and Protocols for D-Glucose-13C6,d7 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of D-Glucose-13C6,d7 in animal studies. This stable isotope-labeled glucose is a powerful tool for tracing metabolic pathways in vivo, offering insights into glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected metabolic routes. Its use is pivotal in metabolic research, pharmacokinetics, and the development of novel therapeutics.

Introduction to this compound in Metabolic Tracing

This compound is a glucose molecule where all six carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and seven hydrogen atoms are replaced with deuterium (²H or D). This dual labeling provides a distinct mass shift that allows for sensitive and accurate tracking of glucose metabolism through various analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The administration of this compound to animal models enables researchers to:

  • Quantify metabolic fluxes through key pathways such as glycolysis and the TCA cycle.

  • Assess the contribution of glucose to the biosynthesis of other molecules like amino acids and lipids.

  • Investigate the metabolic reprogramming that occurs in various disease states, including cancer and metabolic disorders.

  • Determine the in vivo kinetics of glucose, including turnover rates.[1]

The combined ¹³C and deuterium labeling can offer advantages in specific experimental setups, such as distinguishing between different metabolic pathways or in studies using hyperpolarized substrates for enhanced NMR sensitivity.[2] The deuterium label can also be used to trace the fate of hydrogen atoms, although potential metabolic loss of deuterium should be considered in experimental design and data interpretation.[3]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in stable isotope tracing studies. The following sections outline common protocols for the administration of this compound in mouse models, which are widely used in preclinical research.

Animal Models and Preparation
  • Animal Strain: Various mouse strains can be used depending on the research question (e.g., C57BL/6 for general metabolic studies, immunodeficient strains like NOD/SCID for tumor xenograft models).

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the experiment.

  • Fasting: A fasting period of 6-16 hours is often employed before tracer administration to reduce the background of unlabeled glucose and enhance the fractional enrichment of labeled metabolites.[4]

Tracer Preparation and Administration

This compound should be dissolved in a sterile vehicle, such as saline or phosphate-buffered saline (PBS), to the desired concentration. The solution should be sterile-filtered before administration.

Intravenous administration allows for rapid and complete bioavailability of the tracer. It can be performed as a bolus injection, a continuous infusion, or a combination of both.

  • Bolus Injection: A single, rapid injection of the tracer solution, typically into the tail vein. This method is useful for studying rapid metabolic processes.

  • Continuous Infusion: The tracer is infused at a constant rate over a defined period, often via a catheterized tail vein. This approach is preferred for achieving isotopic steady-state, where the rate of appearance of the labeled tracer equals its rate of disappearance.

  • Bolus plus Continuous Infusion: An initial bolus is given to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady-state.

Intraperitoneal injection is a less invasive alternative to IV administration and is suitable for bolus administration. The tracer is absorbed into the portal circulation and then enters the systemic circulation.

Sample Collection and Processing
  • Blood Sampling: Blood samples are typically collected at multiple time points to monitor the plasma concentration and isotopic enrichment of glucose and its metabolites. Collection can be performed via tail vein, submandibular vein, or cardiac puncture at the endpoint.

  • Tissue Collection: At the end of the experiment, animals are euthanized, and tissues of interest are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Metabolites are extracted from plasma and tissues using appropriate solvents, such as a mixture of methanol, acetonitrile, and water. The extraction procedure should be optimized to ensure efficient recovery of the metabolites of interest.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile metabolites. Derivatization is often required to increase the volatility of glucose and its metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that can analyze a wide range of metabolites without the need for derivatization. It is particularly well-suited for the analysis of polar metabolites.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can provide information about the positional labeling of isotopes within a molecule.

Quantitative Data Presentation

The following tables summarize typical experimental parameters and potential quantitative data that can be obtained from this compound administration studies in mice. Please note that the values presented are examples and will vary depending on the specific experimental conditions.

Table 1: Example Dosing Regimens for D-Glucose-13C6 in Mice

Administration RouteDosing StrategyDosageReference
Intravenous (IV)Bolus20 mg (in 80 µL of a 25% w/v solution), repeated 3 times at 15-minute intervals
Intravenous (IV)Bolus + Infusion0.6 mg/g body mass bolus over 1 min, followed by 0.0138 mg/g/min infusion for 3-4 hours
Intraperitoneal (IP)Bolus1-4 mg/g body mass

Table 2: Example Isotopic Enrichment of TCA Cycle Intermediates in Mouse Tumor Xenografts Following [U-13C]glucose Infusion

MetaboliteFractional Enrichment (M+n / Total)
Citrate (M+2)~ 0.2 - 0.4
α-Ketoglutarate (M+2)~ 0.1 - 0.3
Succinate (M+2)~ 0.1 - 0.2
Fumarate (M+2)~ 0.1 - 0.2
Malate (M+2)~ 0.1 - 0.3
Aspartate (M+2)~ 0.1 - 0.3

Data are illustrative and represent typical ranges observed in published studies.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to this compound administration studies.

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway This compound This compound Glucose-6-Phosphate Glucose-6-Phosphate This compound->Glucose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Glucose-6-Phosphate->Ribose-5-Phosphate Glucose-6-Phosphate->Ribose-5-Phosphate Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-Phosphate->1,3-Bisphosphoglycerate ¹³C₃ 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate ¹³C₃ 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate ¹³C₃ Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate ¹³C₃ Pyruvate (M+3) Pyruvate (M+3) Phosphoenolpyruvate->Pyruvate (M+3) ¹³C₃ Acetyl-CoA (M+2) Acetyl-CoA (M+2) Pyruvate (M+3)->Acetyl-CoA (M+2) ¹³C₂ Citrate (M+2) Citrate (M+2) Acetyl-CoA (M+2)->Citrate (M+2) ¹³C₂ Isocitrate (M+2) Isocitrate (M+2) Citrate (M+2)->Isocitrate (M+2) alpha-Ketoglutarate (M+2) alpha-Ketoglutarate (M+2) Isocitrate (M+2)->alpha-Ketoglutarate (M+2) Succinyl-CoA (M+2) Succinyl-CoA (M+2) alpha-Ketoglutarate (M+2)->Succinyl-CoA (M+2) Succinate (M+2) Succinate (M+2) Succinyl-CoA (M+2)->Succinate (M+2) Fumarate (M+2) Fumarate (M+2) Succinate (M+2)->Fumarate (M+2) Malate (M+2) Malate (M+2) Fumarate (M+2)->Malate (M+2) Oxaloacetate (M+2) Oxaloacetate (M+2) Malate (M+2)->Oxaloacetate (M+2) Oxaloacetate (M+2)->Citrate (M+2)

Caption: Metabolic fate of this compound through glycolysis and the TCA cycle.

experimental_workflow Animal Model Preparation Animal Model Preparation Tracer Administration\n(this compound) Tracer Administration (this compound) Animal Model Preparation->Tracer Administration\n(this compound) Sample Collection\n(Blood, Tissues) Sample Collection (Blood, Tissues) Tracer Administration\n(this compound)->Sample Collection\n(Blood, Tissues) Metabolite Extraction Metabolite Extraction Sample Collection\n(Blood, Tissues)->Metabolite Extraction Analytical Measurement\n(LC-MS, GC-MS, NMR) Analytical Measurement (LC-MS, GC-MS, NMR) Metabolite Extraction->Analytical Measurement\n(LC-MS, GC-MS, NMR) Data Analysis\n(Isotopic Enrichment, Flux Calculation) Data Analysis (Isotopic Enrichment, Flux Calculation) Analytical Measurement\n(LC-MS, GC-MS, NMR)->Data Analysis\n(Isotopic Enrichment, Flux Calculation)

Caption: General experimental workflow for in vivo stable isotope tracing studies.

Conclusion

The administration of this compound in animal studies is a robust and informative technique for elucidating the complexities of in vivo metabolism. The detailed protocols and application notes provided herein serve as a guide for researchers to design and execute rigorous stable isotope tracing experiments. Careful consideration of the experimental design, including the choice of animal model, tracer administration route, and analytical method, is paramount for obtaining high-quality data that can advance our understanding of metabolic processes in health and disease.

References

Tracking Carbon and Hydrogen Fate with D-Glucose-¹³C₆,d₇: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the dual-labeled stable isotope D-Glucose-¹³C₆,d₇ to trace the metabolic fate of both carbon and hydrogen atoms simultaneously. This powerful technique offers unparalleled insights into cellular metabolism, enabling precise quantification of metabolic fluxes and the elucidation of complex biochemical transformations. These insights are critical for understanding disease states and for the development of novel therapeutics.[1][2][3][4]

Introduction

Stable isotope tracing has become an essential tool in modern metabolic research.[3] By introducing non-radioactive, isotopically labeled compounds into biological systems, researchers can track the journey of atoms through intricate biochemical networks. D-Glucose, a central molecule in cellular energy metabolism, is an ideal tracer for investigating pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

The use of D-Glucose-¹³C₆,d₇, where all six carbon atoms are replaced with ¹³C and seven hydrogen atoms are replaced with deuterium (²H or D), allows for the concurrent tracking of the glucose backbone and its associated hydrogens. This dual-labeling strategy provides a more comprehensive view of metabolic processes compared to single-label tracers. For instance, it can help distinguish between de novo synthesis pathways and those that involve hydrogen exchange with the surrounding aqueous environment.

Applications in Research and Drug Development

The ability to track both carbon and hydrogen from glucose has significant applications across various stages of research and drug development:

  • Target Identification and Validation: By understanding the metabolic vulnerabilities of diseased cells, such as cancer cells which often exhibit altered glucose metabolism (the Warburg effect), new therapeutic targets can be identified. Tracing studies can reveal how specific metabolic pathways are rewired in disease, highlighting potential nodes for therapeutic intervention.

  • Mechanism of Action Studies: Isotope tracing can elucidate how a drug candidate modulates specific metabolic pathways. By observing changes in the labeling patterns of downstream metabolites after drug treatment, researchers can gain a deeper understanding of the drug's mechanism of action.

  • Pharmacodynamics and Efficacy Assessment: The metabolic effects of a drug candidate can be evaluated in preclinical and clinical studies, providing insights into its pharmacodynamic profile and therapeutic efficacy.

  • Toxicity Studies: Understanding how a drug impacts central carbon metabolism can help in assessing its potential toxicity.

  • Personalized Medicine: Stable isotope technology can be used to phenotype patients based on their metabolic profiles, supporting the development of personalized medicine approaches.

Experimental Workflow Overview

A typical metabolic tracing experiment using D-Glucose-¹³C₆,d₇ involves several key steps, from cell culture or in vivo administration to data analysis.

Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase A Cell Culture or Animal Model B Introduction of D-Glucose-¹³C₆,d₇ A->B C Incubation and Metabolite Labeling B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F Data Processing and Isotopologue Analysis E->F G Metabolic Flux Analysis (MFA) F->G H Biological Interpretation G->H

Caption: Generalized experimental workflow for D-Glucose-¹³C₆,d₇ tracing.

Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general framework for a ¹³C and deuterium metabolic tracing experiment in cultured mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., A549, HeLa)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • D-Glucose-¹³C₆,d₇

  • Glucose-free DMEM

  • Extraction Solvent: 80% Methanol (-80°C)

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with D-Glucose-¹³C₆,d₇ to the desired final concentration (e.g., 10 mM). Add dialyzed FBS and penicillin-streptomycin. Ensure the medium is sterile-filtered.

  • Tracer Introduction:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, glucose-free DMEM to remove any residual unlabeled glucose.

    • Add the pre-warmed D-Glucose-¹³C₆,d₇ labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from minutes to 24 hours depending on the metabolic pathway being studied.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS to remove extracellular metabolites.

    • Immediately add ice-cold 80% methanol to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and collect the cell lysate into pre-chilled centrifuge tubes.

    • Flash-freeze the lysate in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing:

    • Thaw the samples on ice.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

Protocol 2: In Vivo Glucose Tracing in a Mouse Model

This protocol outlines a procedure for intravenous infusion of D-Glucose-¹³C₆,d₇ in mice.

Materials:

  • Mouse model (e.g., tumor-bearing mouse)

  • D-Glucose-¹³C₆,d₇ sterile solution (e.g., 100 mg/mL in saline)

  • Programmable syringe pump

  • Catheters for intravenous infusion

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Acclimatize the mice to the experimental conditions. For infusion studies, catheterization of a vessel (e.g., jugular vein) may be required.

  • Tracer Infusion:

    • For a continuous infusion, a bolus dose can be administered to rapidly achieve a steady-state enrichment of the tracer in the plasma.

    • A typical protocol might involve an initial bolus of 0.6 mg/g body mass over 1 minute, followed by a continuous infusion of 0.0138 mg/g body mass per minute for 3-4 hours.

  • Sample Collection:

    • Blood: Collect small blood samples at regular intervals throughout the infusion to monitor the isotopic enrichment of glucose in the plasma.

    • Tissues: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolism. Store at -80°C.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in ice-cold 80% methanol.

    • Follow the sample processing steps as described in Protocol 1 (steps 6 onwards).

Data Acquisition and Analysis

Mass Spectrometry:

Metabolite extracts are typically analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are recommended for accurately resolving the isotopologues of labeled metabolites.

Data Presentation:

The results of a stable isotope tracing experiment are often presented as the mass isotopologue distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Citrate

IsotopologueControl (Unlabeled)D-Glucose-¹³C₆,d₇ Labeled
M+093.5%10.2%
M+15.8%15.5%
M+20.6%35.8%
M+30.1%18.3%
M+4<0.1%12.7%
M+5<0.1%5.1%
M+6<0.1%2.4%

This table illustrates how the incorporation of ¹³C from glucose into the TCA cycle intermediate, citrate, can be observed as a shift in the mass isotopologue distribution.

Metabolic Flux Analysis (MFA):

The collected MID data can be used for Metabolic Flux Analysis (MFA), a computational method to quantify the rates (fluxes) of metabolic reactions within a biochemical network.

MFA_Logic A Experimental MID Data C Computational Flux Estimation A->C B Biochemical Network Model B->C D Metabolic Flux Map C->D

Caption: Logical flow of Metabolic Flux Analysis (MFA).

Signaling Pathways and Metabolic Networks

The data obtained from D-Glucose-¹³C₆,d₇ tracing can be used to map the flow of carbon and hydrogen through key metabolic pathways.

Metabolism Glucose D-Glucose-¹³C₆,d₇ G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P NADPH NADPH G6P->NADPH GAP Glyceraldehyde-3-P F6P->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG FattyAcids Fatty Acids Citrate->FattyAcids Nucleotides Nucleotides R5P->Nucleotides Glycolysis Glycolysis TCA TCA PPP PPP Biosynthesis Biosynthesis

Caption: Central carbon metabolism pathways traced by D-Glucose-¹³C₆,d₇.

Conclusion

The use of D-Glucose-¹³C₆,d₇ as a metabolic tracer offers a powerful approach to gain deep insights into cellular metabolism. The ability to track both carbon and hydrogen fate simultaneously provides a more complete picture of metabolic fluxes and pathway activities. This detailed understanding is invaluable for basic research and is increasingly being applied in the pharmaceutical industry to accelerate the development of new and more effective drugs. The protocols and information provided here serve as a guide for researchers to design and implement robust metabolic tracing studies.

References

Measuring De Novo Lipogenesis: A Detailed Application Note and Protocol Using D-Glucose-¹³C₆,d₇

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to measuring de novo fatty acid synthesis (FAS) using the stable isotope tracer D-Glucose-¹³C₆,d₇. This powerful technique allows for the quantitative analysis of how cells utilize glucose to build new fatty acids, offering critical insights into metabolic pathways relevant to various diseases, including cancer and metabolic syndrome, and for the evaluation of therapeutic interventions.

Introduction

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates. In this process, glucose is metabolized to acetyl-CoA, the fundamental building block for fatty acid chains. By providing cells with D-Glucose-¹³C₆,d₇, in which all six carbon atoms are the heavy isotope ¹³C and seven hydrogen atoms are replaced by deuterium, researchers can trace the incorporation of these labeled atoms into newly synthesized fatty acids. Mass spectrometry is then employed to detect and quantify the ¹³C-labeled fatty acids, providing a direct measure of DNL rates. This application note details the experimental workflow, from cell culture and isotope labeling to sample analysis and data interpretation.

Experimental Principle and Workflow

The overall experimental workflow involves culturing cells, introducing the ¹³C-labeled glucose tracer, harvesting the cells, extracting lipids, preparing fatty acid derivatives, and analyzing the samples by mass spectrometry to determine the extent of ¹³C incorporation.

G cluster_workflow Experimental Workflow A Cell Culture and Seeding B Isotopic Labeling with D-Glucose-¹³C₆,d₇ A->B C Cell Harvesting and Quenching B->C D Lipid Extraction C->D E Saponification and Derivatization (e.g., to FAMEs) D->E F Mass Spectrometry Analysis (GC-MS or LC-MS) E->F G Data Analysis and Flux Calculation F->G G cluster_pathway Metabolic Pathway of D-Glucose-¹³C₆,d₇ to Fatty Acids Glucose D-Glucose-¹³C₆,d₇ (extracellular) Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate-¹³C₃ Glycolysis->Pyruvate AcetylCoA_mito Acetyl-CoA-¹³C₂ (mitochondrial) Pyruvate->AcetylCoA_mito within Mitochondria Mitochondria Mitochondria Citrate Citrate-¹³C₂ AcetylCoA_mito->Citrate AcetylCoA_cyto Acetyl-CoA-¹³C₂ (cytoplasmic) Citrate->AcetylCoA_cyto exported to Cytoplasm via Citrate Shuttle Cytoplasm Cytoplasm FASN Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN FattyAcids Newly Synthesized Fatty Acids-¹³Cₙ FASN->FattyAcids

Troubleshooting & Optimization

D-Glucose-13C6,d7 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, storage, and handling of D-Glucose-13C6,d7. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental needs.

Stability of this compound in Solution

The stability of this compound in solution is critical for the accuracy and reproducibility of metabolic tracer experiments. While the isotopic labeling is not expected to significantly alter the chemical stability compared to unlabeled D-glucose, it is crucial to adhere to proper storage and handling protocols to prevent degradation.[1]

Quantitative Stability Data

The following table summarizes the recommended storage conditions and expected stability of this compound in various forms and solutions. Please note that stability can be influenced by the specific composition of the buffer or medium.

Form/SolutionStorage TemperatureRecommended DurationExpected Stability & Notes
Solid (Powder) Room Temperature≥ 4 yearsStore away from light and moisture in a tightly sealed container.[2]
-20°C> 4 yearsFor long-term storage, although room temperature is generally sufficient.
Aqueous Solution (e.g., Water, PBS) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Filter-sterilize for cell culture use.
-80°CUp to 6 monthsRecommended for longer-term storage of stock solutions. Aliquot to minimize freeze-thaw cycles.
Cell Culture Medium 2-8°C< 24 hoursPrepare fresh and use immediately for best results. Glucose can degrade in complex media at physiological temperatures.
37°C (in incubator)HoursDegradation can occur. Monitor glucose concentration in long-term experiments.[3]

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the use of this compound in experimental settings.

Q1: I prepared a stock solution of this compound in water and stored it at 4°C. After a week, I see a decrease in the concentration. What could be the cause?

A1: Storing glucose solutions at 4°C is not recommended for extended periods due to the risk of microbial contamination, which can lead to the consumption of glucose. For short-term storage (up to a few days), ensure the solution is sterile. For longer-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C.

Q2: My cells are showing lower than expected incorporation of 13C from this compound. What are the potential reasons?

A2: Several factors could contribute to this issue:

  • Degradation of the Tracer: Ensure that your this compound solution is fresh and has been stored properly to prevent degradation.

  • Presence of Unlabeled Glucose: Standard fetal bovine serum (FBS) contains unlabeled glucose. For tracer experiments, it is highly recommended to use dialyzed FBS to minimize the pool of unlabeled glucose.

  • Incorrect Precursor Enrichment: The isotopic enrichment of the intracellular glucose pool may be lower than that of the supplied medium due to contributions from endogenous sources like glycogen.[4]

  • Slow Metabolic Activity: The rate of glucose uptake and metabolism can vary between cell types and experimental conditions. Ensure your labeling time is sufficient for the pathways of interest. Glycolytic intermediates typically reach isotopic steady state within minutes, while TCA cycle intermediates may take several hours.[5]

Q3: Can I repeatedly freeze and thaw my this compound stock solution?

A3: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can introduce variability and potentially lead to degradation of the compound. It is best practice to prepare single-use aliquots of your stock solution.

Q4: How does pH affect the stability of this compound in solution?

A4: D-glucose solutions are most stable at a slightly acidic pH of around 4. In alkaline solutions, glucose can undergo isomerization to fructose and mannose, as well as other degradation reactions. In strongly acidic solutions at elevated temperatures, dehydration can occur, leading to the formation of 5-hydroxymethylfurfural (5-HMF).

Q5: Is this compound sensitive to light?

A5: While not extremely sensitive, it is good laboratory practice to protect this compound, both in solid form and in solution, from prolonged exposure to light to minimize the risk of any light-induced degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

This protocol provides a general method for quantifying the concentration of this compound in a solution over time to assess its stability.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent (e.g., water, PBS, cell culture medium).
  • Dispense aliquots of the solution into sterile, light-protected tubes.
  • Store the aliquots under the desired test conditions (e.g., 37°C, 4°C, -20°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample for analysis.

2. HPLC-MS Analysis:

  • Chromatography: Use a suitable column for polar molecule separation, such as an amide or HILIC column.
  • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium hydroxide or acetate is commonly used.
  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
  • Detection: Monitor the specific m/z for this compound. Given the molecular formula of ¹³C₆H₅D₇O₆, the monoisotopic mass is approximately 193.15 g/mol . The exact m/z to monitor will depend on the adduct formed (e.g., [M-H]⁻).

3. Data Analysis:

  • Generate a standard curve using freshly prepared solutions of this compound of known concentrations.
  • Quantify the concentration of this compound in the stored samples by comparing their peak areas to the standard curve.
  • Plot the concentration over time to determine the degradation rate.

Protocol 2: Assessment of this compound Stability by ¹³C NMR Spectroscopy

This protocol allows for the monitoring of this compound and the detection of its degradation products.

1. Sample Preparation:

  • Prepare a solution of this compound in a deuterated solvent (e.g., D₂O) with a known concentration.
  • Transfer the solution to an NMR tube.

2. NMR Analysis:

  • Acquire an initial ¹³C NMR spectrum (Time = 0).
  • Incubate the NMR tube under the desired experimental conditions.
  • Acquire subsequent ¹³C NMR spectra at various time points.

3. Data Analysis:

  • Integrate the peaks corresponding to this compound. A decrease in the integral over time indicates degradation.
  • The appearance of new peaks in the spectrum suggests the formation of degradation products (e.g., D-fructose).

Mandatory Visualizations

cluster_solid Solid this compound cluster_solution This compound in Solution cluster_degradation Degradation Pathways Solid Solid Compound Solution Aqueous Solution Solid->Solution Dissolution Isomerization Isomerization (e.g., to D-Fructose) Solution->Isomerization Alkaline conditions Oxidation Oxidation Products Solution->Oxidation Presence of oxidants Dehydration Dehydration Products (e.g., 5-HMF) Solution->Dehydration Acidic conditions, high temperature Start Issue Encountered (e.g., low 13C incorporation) CheckTracer Verify Tracer Integrity - Check Certificate of Analysis - Confirm storage conditions Start->CheckTracer CheckProtocol Review Experimental Protocol - Labeling duration - Cell density - Media components (e.g., dialyzed serum) Start->CheckProtocol CheckDegradation Assess Tracer Stability - Prepare fresh solution - Analyze by HPLC-MS or NMR CheckTracer->CheckDegradation CheckProtocol->CheckDegradation Resolution Problem Resolved CheckProtocol->Resolution Protocol optimized CheckDegradation->Resolution Stability confirmed, protocol adjusted FurtherInvestigation Further Investigation Needed - Consult literature for cell-specific metabolism - Contact technical support CheckDegradation->FurtherInvestigation Degradation detected

References

potential toxicity of D-Glucose-13C6,d7 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential toxicity of D-Glucose-13C6,d7 at high concentrations for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered toxic at high concentrations?

Currently, there are no specific studies that have formally evaluated the toxicity of this compound at high concentrations. However, information can be inferred from Safety Data Sheets (SDS) for the compound and related isotopically labeled glucose molecules, as well as from studies on unlabeled D-glucose.

Some SDS for D-(+)-Glucose-13C6 classify it as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Other SDS for the same compound, and for this compound, do not classify it as a hazardous substance but recommend following standard laboratory safety procedures. It is important to consult the specific SDS provided by the supplier of your lot number.

Studies on unlabeled D-glucose have shown that very high, non-physiological concentrations can induce cytotoxic, genotoxic, and apoptotic effects in some cell types, particularly in cancer cell lines.[3][4] These effects are often attributed to increased oxidative stress.

Q2: How might the isotopic labeling (13C and Deuterium) affect the toxicity of this compound compared to natural D-glucose?

The presence of stable isotopes can potentially alter the biological activity of a molecule through the kinetic isotope effect (KIE).

  • Carbon-13 (¹³C): The KIE for ¹³C is generally small and is not expected to significantly alter the toxicity profile of glucose.

  • Deuterium (D): The C-D bond is stronger than the C-H bond. This can lead to a more significant KIE, where enzymatic reactions that involve the cleavage of a C-H bond are slower when hydrogen is replaced by deuterium. In drug development, deuteration is sometimes used to slow down metabolism, which can lead to reduced formation of toxic metabolites and an improved safety profile. For this compound, this could theoretically slow down its entry into and progression through metabolic pathways like glycolysis. Whether this would increase or decrease toxicity at high concentrations is unknown without direct experimental evidence.

Q3: What are the known effects of high concentrations of unlabeled D-glucose on cells?

High concentrations of D-glucose have been shown to have various effects on cells in vitro, which may be relevant when considering the potential effects of high concentrations of its isotopically labeled counterpart.

  • Cytotoxicity: High glucose levels can be cytotoxic. For example, one study on human breast adenocarcinoma (MCF-7) cells showed that D-glucose concentrations of 10–80 mg/mL significantly reduced cell viability.

  • Oxidative Stress: A primary mechanism of glucose-induced cell damage is the generation of reactive oxygen species (ROS), leading to oxidative stress.

  • Genotoxicity and Apoptosis: High glucose has been demonstrated to cause DNA damage and induce apoptosis in MCF-7 cells.

It is important to note that cancer cells may be more sensitive to the effects of high glucose than normal cells.

Data Summary

Hazard Classification from Safety Data Sheets for D-Glucose-13C6
Issuing BodyGHS ClassificationHazard Statements
Cayman ChemicalAcute toxicity - oral 4; Acute toxicity - dermal 4; Acute toxicity - inhalation 4H302: Harmful if swallowed; H312: Harmful in contact with skin; H332: Harmful if inhaled
MedchemExpressAcute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation
Merck/AldrichNot a hazardous substance or mixtureNone
Effects of High Concentrations of D-Glucose on MCF-7 Cells

The following data is summarized from a study investigating the effects of D-glucose on human breast adenocarcinoma (MCF-7) cells after a 2-hour exposure.

D-Glucose Concentration (mg/mL)Cell Viability (%)DNA Damage (Comet Assay)Apoptosis (Annexin V-FITC)
0 (Control)100BaselineBaseline
10ReducedIncreasedIncreased
20Further ReducedFurther IncreasedFurther Increased
40Maximally ReducedMaximally IncreasedMaximally Increased
80Reduced (less than 40 mg/mL)Increased (less than 40 mg/mL)Increased (less than 40 mg/mL)
Source: D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells

Experimental Protocols

Hypothetical Protocol for Assessing Cytotoxicity of this compound

This protocol outlines a general approach for determining the cytotoxic effects of high concentrations of this compound on a mammalian cell line (e.g., HEK293 or a researcher-specific line).

1. Cell Culture and Seeding:

  • Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
  • Allow cells to attach and grow for 24 hours.

2. Preparation of this compound Solutions:

  • Prepare a sterile, high-concentration stock solution of this compound in serum-free cell culture medium.
  • Perform serial dilutions to create a range of final concentrations to be tested (e.g., 5, 10, 25, 50, 100 mM). An unlabeled D-glucose control group and a vehicle control (medium only) should be included.

3. Treatment of Cells:

  • Remove the existing medium from the 96-well plates.
  • Add 100 µL of the prepared this compound solutions, unlabeled D-glucose solutions, or vehicle control to the respective wells.
  • Incubate the plates for various time points (e.g., 24, 48, 72 hours).

4. Cytotoxicity Assay (e.g., MTT Assay):

  • At each time point, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control.

5. Data Analysis:

  • Plot cell viability against the concentration of this compound.
  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each time point.
  • Compare the results for this compound with unlabeled D-glucose to identify any potential isotope effects on cytotoxicity.

Visualizations

experimental_workflow Hypothetical Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding solution_prep 2. Prepare Glucose Solutions treatment 3. Treat Cells with Glucose Solutions solution_prep->treatment incubation 4. Incubate for 24, 48, 72h treatment->incubation assay 5. Perform MTT Cytotoxicity Assay incubation->assay data_analysis 6. Analyze Data & Determine IC50 assay->data_analysis

Caption: Hypothetical workflow for cytotoxicity testing.

kinetic_isotope_effect Potential Kinetic Isotope Effect on Glycolysis cluster_glucose Glucose Variants cluster_pathway Metabolic Pathway glucose_h D-Glucose (C-H bonds) enzyme Hexokinase / Glucokinase (Enzymatic Step) glucose_h->enzyme Standard Reaction Rate glucose_d D-Glucose-d7 (C-D bonds) glucose_d->enzyme Potentially Slower Reaction Rate (due to stronger C-D bond) g6p Glucose-6-Phosphate enzyme->g6p

Caption: Impact of the Kinetic Isotope Effect.

Troubleshooting Guides

Observed Issue Potential Cause Suggested Action
Unexpectedly high cell death at concentrations where unlabeled glucose is not toxic. Isotope Effect: The deuterium labeling may alter metabolic flux in a way that leads to the accumulation of a toxic intermediate or exacerbates oxidative stress.- Perform a dose-response curve with smaller concentration increments. - Analyze key metabolic intermediates (e.g., lactate, pyruvate) to assess metabolic changes. - Measure markers of oxidative stress (e.g., ROS levels, glutathione depletion).
Slower metabolic rate (e.g., reduced lactate production) compared to unlabeled glucose. Kinetic Isotope Effect: The stronger C-D bonds in this compound can slow down the rate of enzymatic reactions in glycolysis.- This may be an expected outcome. Quantify the difference in metabolic rates between labeled and unlabeled glucose. - Ensure that the slower metabolism is not leading to nutrient deprivation or other secondary effects over long incubation times.
Variability in results between different batches of this compound. Purity and Isotopic Enrichment: Differences in the chemical purity or the percentage of isotopic labeling could affect the biological activity.- Always obtain a certificate of analysis for each new batch. - If possible, independently verify the isotopic enrichment using mass spectrometry. - Run a small pilot experiment to compare the new batch with a previous batch before starting a large-scale study.
Precipitate forms in the high-concentration stock solution. Solubility Limit: D-Glucose has a high solubility in aqueous solutions, but this can be affected by temperature and the specific medium used.- Gently warm the solution to aid dissolution. - Prepare the stock solution in a simpler buffer (e.g., PBS) before diluting it into the final complex medium. - Filter-sterilize the solution after preparation.

References

Technical Support Center: D-Glucose-13C6,d7 Isotope Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-13C6,d7 as an isotopic tracer in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a stable isotope-labeled form of glucose where all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and seven hydrogen atoms are replaced with the heavy isotope Deuterium (²H or D).[1] This dual-labeled molecule serves as a powerful tool in metabolic research and drug development, primarily as an internal standard for quantitative analysis and as a tracer to follow the metabolic fate of glucose through various biochemical pathways.[2][3]

Q2: What are the primary sources of isotopic interference when using this compound?

Isotopic interference can arise from several sources:

  • Natural Isotope Abundance: The naturally occurring isotopes of elements in unlabeled glucose (e.g., ¹³C, ¹⁷O, ¹⁸O) can contribute to the mass signals of the labeled analyte, particularly at the M+1 and M+2 positions.

  • Isotopic Impurity of the Tracer: The this compound standard may contain small amounts of unlabeled or partially labeled glucose molecules.[4]

  • In-source Fragmentation: The labeled glucose molecule can fragment within the mass spectrometer's ion source, leading to overlapping fragment ions with the unlabeled analyte.

  • Metabolic Exchange of Deuterium: Deuterium atoms, particularly those on hydroxyl groups, can sometimes exchange with protons from the solvent or matrix during sample preparation or analysis.

Q3: How can I minimize isotopic interference during my experiment?

Minimizing isotopic interference requires a multi-faceted approach:

  • High-Resolution Mass Spectrometry: Employing a mass spectrometer with high resolving power can often separate the mass signals of the analyte and the interfering isotopes.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve baseline separation of glucose from other potentially interfering compounds in the matrix is crucial.

  • Careful Selection of Precursor and Product Ions: In tandem mass spectrometry (MS/MS), selecting unique precursor and product ion transitions for both the analyte and the internal standard can significantly reduce overlap.

  • Use of High-Purity Isotopic Standards: Utilizing standards with high isotopic enrichment minimizes interference from unlabeled impurities.

  • Appropriate Sample Preparation: Sample preparation methods should be optimized to minimize the potential for back-exchange of deuterium labels.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: High background signal at the mass of the labeled internal standard in blank samples.
Possible Cause Troubleshooting Step
Contamination of the LC-MS system 1. Flush the LC system and column thoroughly with a strong solvent. 2. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Carryover from previous injections 1. Inject several blank samples after a high-concentration sample to ensure the system is clean. 2. Optimize the needle wash method in the autosampler.
Contaminated reagents or solvents 1. Use fresh, high-purity solvents and reagents for mobile phase and sample preparation. 2. Test each component of your workflow for potential contamination.
Problem 2: Poor chromatographic peak shape or resolution for glucose.
Possible Cause Troubleshooting Step
Inappropriate column chemistry 1. For a polar molecule like glucose, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. 2. Experiment with different stationary phases to optimize retention and peak shape.
Suboptimal mobile phase composition 1. Adjust the organic solvent and aqueous buffer concentrations in your mobile phase. 2. Optimize the pH of the mobile phase.
Column degradation 1. Replace the column if it has been used extensively or shows signs of performance loss. 2. Use a guard column to protect the analytical column.
Problem 3: Inaccurate quantification and high variability in results.
Possible Cause Troubleshooting Step
Isotopic interference 1. Review the mass spectra for evidence of overlapping isotopic clusters. 2. Implement strategies to minimize interference as described in the FAQs. 3. Consider using a mathematical correction for the contribution of natural isotopes.
Non-co-elution of analyte and internal standard 1. Deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte. 2. Optimize the chromatography to ensure the analyte and internal standard co-elute as closely as possible.
Matrix effects 1. Perform a post-column infusion experiment to assess ion suppression or enhancement. 2. Optimize the sample preparation method to remove interfering matrix components.

Quantitative Data Summary

The following table summarizes key quantitative data for D-Glucose-13C6 and this compound.

Parameter D-Glucose-13C6 This compound Reference(s)
Molecular Weight 186.11 g/mol 193.15 g/mol
Mass Shift (vs. unlabeled) M+6M+13
Typical Isotopic Purity (¹³C) ≥99 atom %≥99 atom %
Typical Isotopic Purity (D) N/A≥97 atom %

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for Glucose Isotope Analysis

This protocol provides a general guideline for the preparation of plasma samples. Optimization may be required based on specific experimental conditions and matrices.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solvent (e.g., 80% methanol in water).

    • Add an appropriate amount of this compound internal standard.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

    • Vortex and centrifuge briefly to pellet any insoluble material.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method for Glucose Isotope Analysis

This protocol outlines a starting point for developing an LC-MS/MS method for glucose analysis.

  • Liquid Chromatography (LC):

    • Column: HILIC column (e.g., Amide phase) is often suitable for retaining and separating glucose.

    • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to a higher aqueous percentage is typically used. The specific gradient profile will need to be optimized.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Negative mode is common for underivatized glucose.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions:

      • Unlabeled Glucose (m/z 179.1 in negative mode): Monitor transitions such as 179.1 -> 89.0 and 179.1 -> 59.0.

      • D-Glucose-13C6 (m/z 185.1 in negative mode): Monitor transitions such as 185.1 -> 92.0 and 185.1 -> 61.0.

      • This compound: The specific m/z values will depend on the adduct formed and fragmentation pattern, which should be determined empirically.

    • Collision Energy: Optimize for each MRM transition to achieve the best signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Metabolite Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Correction Isotopic Interference Correction Integration->Correction Quantification Quantification Correction->Quantification

Caption: Experimental workflow for quantitative analysis using this compound.

signaling_pathway cluster_sources Sources of Isotopic Interference NI Natural Isotope Abundance MS_Signal Mass Spectrometer Signal NI->MS_Signal Overlapping Signals II Isotopic Impurity of Tracer II->MS_Signal Unlabeled/Partially Labeled Species ISF In-Source Fragmentation ISF->MS_Signal Fragment Ion Overlap DE Deuterium Exchange DE->MS_Signal Loss of Deuterium (M-1, M-2...)

Caption: Key sources of isotopic interference in mass spectrometry experiments.

References

Technical Support Center: Optimizing Quenching and Extraction for Labeled Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize quenching and extraction for labeled metabolomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics? A1: The primary goal of quenching is to instantly and completely halt all enzymatic activity within a biological sample.[1] This ensures that the measured metabolite profile is a true snapshot of the metabolic state at the exact moment of sampling.[2][3] Rapid quenching is critical as some metabolites can turn over in seconds.[4]

Q2: Why is rapid cooling essential during quenching? A2: Many quenching protocols use cold solutions (e.g., -20°C to -80°C) to rapidly lower the temperature of the sample, which significantly slows down or stops enzymatic reactions.[5] This rapid temperature drop is a key factor in preserving the integrity of the metabolome.

Q3: Can the quenching solvent cause metabolite leakage from cells? A3: Yes, some organic solvents, particularly pure methanol, can compromise cell membrane integrity and cause the leakage of intracellular metabolites. Using a co-solvent like water (e.g., 80% methanol) or an isotonic solution can help maintain cellular integrity and minimize leakage.

Q4: What is the purpose of the extraction step? A4: The extraction step is designed to efficiently solubilize and separate the metabolites of interest from other cellular components like proteins, lipids, and nucleic acids. The choice of extraction solvent is critical for maximizing the recovery of a broad range of metabolites.

Q5: How do I choose the right extraction solvent? A5: The choice depends on the metabolites of interest. Polar solvents like methanol, acetonitrile, and water are effective for extracting polar metabolites. For a broader range, including non-polar lipids, a two-phase liquid-liquid extraction (LLE) using a combination of polar and non-polar solvents (e.g., methanol/chloroform/water) is often employed.

Q6: Should I scrape or use trypsin to harvest adherent cells? A6: Mechanical scraping is generally recommended over trypsinization. Trypsin treatment can disrupt the cell membrane, leading to the leakage of metabolites and lower extraction efficiency. If scraping, it's crucial to be thorough to ensure >90% of the cell material is collected.

Q7: How many cells are needed for a typical metabolomics experiment? A7: A minimum of one million (10^6) cells is typically required, but collecting ten million (10^7) cells is recommended to ensure that a sufficient quantity and diversity of metabolites can be detected by analytical instruments.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Metabolite Yield 1. Incomplete cell lysis. 2. Inefficient extraction solvent for target metabolites. 3. Metabolite leakage during quenching/harvesting. 4. Insufficient starting material (cell number).1. Ensure thorough cell disruption (e.g., bead beating for tissue, sonication, or repeated freeze-thaw cycles). 2. Optimize the solvent system. Use a polar solvent (e.g., 80% methanol) for polar metabolites or a multi-phase system (e.g., chloroform/methanol/water) for broad coverage. 3. Use an appropriate quenching solution (e.g., cold 80% methanol instead of 100% methanol) and harvest cells quickly. 4. Increase the initial number of cells to at least 10^6, with 10^7 being optimal.
High Variability Between Replicates 1. Inconsistent quenching time. 2. Sample degradation between collection and analysis. 3. Inconsistent sample volumes or cell counts. 4. Introduction of contaminants.1. Standardize the time for all quenching and harvesting steps. Automation can improve consistency. 2. Keep samples on ice or at -80°C at all times. Minimize the time between extraction and analysis. 3. Normalize to cell number or total protein/DNA content. Ensure accurate and consistent pipetting. 4. Use high-purity (e.g., MS-grade) solvents and clean labware.
Metabolite Degradation or Interconversion 1. Residual enzyme activity after quenching. 2. Unstable pH during extraction. 3. Sample oxidation. 4. Repeated freeze-thaw cycles.1. Ensure quenching is rapid and complete. Adding a small amount of acid (e.g., 0.1 M formic acid) to the extraction solvent can help denature enzymes. 2. Buffer the extraction solvent or adjust pH as needed for metabolite stability. 3. Use freshly degassed solvents, especially for sensitive compounds. 4. Aliquot samples after extraction to avoid damaging metabolites with multiple freeze-thaw cycles.
Poor Phase Separation (in LLE) 1. Incorrect solvent ratios. 2. Insufficient mixing or centrifugation. 3. High concentration of salts or proteins at the interface.1. Double-check the volumetric ratios of your solvents (e.g., a common ratio is 2:2:1 for MeOH:CHCl3:H2O). 2. Vortex thoroughly after adding each solvent and centrifuge at sufficient speed and duration (e.g., 16,000 x g for 15 min at 4°C). 3. Add solvents sequentially and vortex well. If a persistent protein disc forms, it can be collected separately.
Contamination with Non-Labeled Metabolites 1. Incomplete removal of culture medium. 2. Contaminants from collection tools, tubes, or solvents.1. Perform rapid wash steps with an appropriate ice-cold buffer (e.g., PBS or 0.9% saline) before quenching. 2. Use high-purity solvents and pre-cleaned, sterile labware. Run solvent blanks to identify potential sources of contamination.

Experimental Protocols

Protocol 1: Quenching and Extraction of Adherent Mammalian Cells

This protocol is adapted for adherent cells and uses a rapid solvent-based method to quench metabolism and extract metabolites.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (HPLC-grade methanol in milli-Q water), stored at -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge (>13,000 rpm)

Methodology:

  • Remove the cell culture dish from the incubator.

  • Quickly aspirate the culture medium.

  • Immediately wash the cells by adding 5 mL of ice-cold PBS, swirling gently, and aspirating the PBS. Repeat this wash step once more.

  • To quench metabolism, add 1 mL of -80°C 80% methanol to the dish.

  • Place the dish on ice and use a cell scraper to mechanically detach the cells into the methanol solution. Ensure over 90% of cells are dislodged.

  • Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at maximum speed (>13,000 rpm) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis or storage at -80°C.

Protocol 2: Biphasic (Methanol/Chloroform/Water) Extraction for Tissues

This protocol is designed for tissue samples and separates polar and non-polar metabolites into two distinct phases.

Materials:

  • Snap-frozen tissue (~50-100 mg)

  • 2 mL bead-beating tubes with ceramic beads

  • -80°C 80% Methanol (degassed)

  • Chloroform (degassed)

  • Milli-Q Water (degassed)

  • Refrigerated centrifuge

Methodology:

  • Transfer the frozen tissue to a pre-chilled 2 mL bead-beating tube.

  • Add 400 µL of -80°C 80% methanol.

  • Homogenize using a bead beater for 30-60 seconds. Keep the sample cold.

  • Centrifuge at a low speed (e.g., 100 x g) for 5 minutes at 4°C. Transfer the supernatant to a new cold tube.

  • Repeat the extraction (steps 2-4) on the pellet two more times, combining the supernatants each time for a total of ~1 mL.

  • To the combined supernatant, add 200 µL of cold degassed water and vortex well.

  • Add 800 µL of cold degassed chloroform and vortex thoroughly. The final solvent ratio should be approximately 2:2:1 (Methanol:Chloroform:Water).

  • Centrifuge at high speed (e.g., 16,100 x g) for 15 minutes at 4°C to induce phase separation.

  • Three layers will form: an upper aqueous/polar phase (containing polar metabolites), a lower organic/non-polar phase (lipids), and a protein disc at the interface.

  • Carefully collect the upper aqueous phase and the lower organic phase into separate tubes for analysis. Avoid disturbing the protein interface.

Visualizations

G cluster_prep Sample Preparation cluster_extract Metabolite Extraction start Start: Adherent Cell Culture wash 1. Rapid Wash (Ice-Cold PBS) start->wash Aspirate Media quench 2. Quench Metabolism (-80°C 80% Methanol) wash->quench scrape 3. Scrape Cells (Mechanical Detachment) quench->scrape collect 4. Collect Lysate scrape->collect centrifuge 5. Centrifuge (>13,000 rpm, 4°C) collect->centrifuge separate 6. Separate Supernatant (Contains Metabolites) centrifuge->separate pellet Pelleted Debris (Proteins, etc.) centrifuge->pellet analysis 7. LC-MS Analysis separate->analysis

Caption: Workflow for quenching and extracting metabolites from adherent cells.

G cluster_cells Cellular Samples cluster_tissue Tissue/Biofluid Samples cluster_extraction Extraction Choice sample Sample Type? cell_type Cell Type? sample->cell_type Cells tissue Tissue sample->tissue Solid biofluid Biofluid (Plasma, Urine) sample->biofluid Liquid adherent Adherent Cells cell_type->adherent suspension Suspension Cells cell_type->suspension adherent_q Quench on Plate (e.g., Cold Methanol) adherent->adherent_q suspension_q Quench via Filtration or Centrifugation suspension->suspension_q target Metabolite Target? adherent_q->target suspension_q->target tissue_q Snap Freeze (Liquid Nitrogen) tissue->tissue_q biofluid_q Solvent Precipitation (e.g., Cold Methanol) biofluid->biofluid_q tissue_q->target biofluid_q->target polar Polar Only target->polar broad Broad Spectrum target->broad polar_ext Monophasic Extraction (e.g., 80% Methanol) polar->polar_ext broad_ext Biphasic Extraction (e.g., MeOH/CHCl3/H2O) broad->broad_ext

Caption: Decision tree for selecting a quenching and extraction method.

References

Technical Support Center: Isotopic Labeling with D-Glucose-¹³C₆,d₇

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucose-¹³C₆,d₇ for stable isotope tracing experiments. Our goal is to help you achieve isotopic steady state and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic steady state and why is it important?

A1: Isotopic steady state is a condition in which the isotopic enrichment of a metabolite remains constant over time during a stable isotope tracing experiment.[1][2][3] Reaching this state is crucial for many metabolic flux analysis (MFA) studies as it simplifies the modeling required to calculate metabolic fluxes.[4][5] It signifies that the rate of isotope incorporation into a metabolite pool is balanced by the rate of its turnover.

Q2: How long does it take to reach isotopic steady state with D-Glucose-¹³C₆,d₇?

A2: The time required to reach isotopic steady state varies depending on the metabolic pathway and the specific metabolite being analyzed. In cultured cells, glycolysis intermediates may reach steady state in minutes, while the TCA cycle can take a couple of hours, and nucleotides may require up to 24 hours. It is often necessary to perform a pilot study to determine the optimal experiment duration for your specific system and pathways of interest.

Q3: What is the difference between metabolic steady state and isotopic steady state?

A3: Metabolic steady state refers to a condition where the concentrations of metabolites and the rates of metabolic fluxes are constant over time. Isotopic steady state, on the other hand, describes the point at which the isotopic enrichment of metabolites becomes stable after the introduction of a labeled tracer. Achieving metabolic steady state is a prerequisite for reaching a true isotopic steady state.

Q4: Why am I seeing low incorporation of the ¹³C and deuterium labels into my metabolites of interest?

A4: Low label incorporation can be due to several factors:

  • Metabolic Loss of Deuterium: Deuterium atoms can be lost during enzymatic reactions, particularly at certain positions on the glucose molecule. For instance, hydrogen atoms (and thus deuterium) are exchanged with water in the cellular environment during glycolysis.

  • Kinetic Isotope Effect (KIE): The heavier mass of deuterium can lead to slower enzymatic reaction rates for deuterated substrates compared to their non-deuterated counterparts.

  • Isotope Dilution: The labeled glucose can be diluted by unlabeled endogenous sources, such as glycogenolysis, or from components in the culture media like non-dialyzed serum.

Q5: How can I correct for the natural abundance of stable isotopes in my samples?

A5: Correcting for the natural abundance of isotopes like ¹³C is critical for accurate analysis, especially when looking for small changes in labeling. This is typically done using computational algorithms that subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distributions. Several software packages and online tools are available for this purpose.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Failure to reach isotopic steady state - Experiment duration is too short. - High exchange between intracellular and extracellular metabolite pools (e.g., amino acids). - The biological system is not at metabolic steady state.- Perform a time-course experiment to determine the optimal labeling duration. - For metabolites with high exchange rates, consider isotopically nonstationary metabolic flux analysis (INST-MFA). - Ensure cells are in a stable growth phase (e.g., exponential growth) to approximate metabolic pseudo-steady state.
Low isotopic enrichment in downstream metabolites - Metabolic loss of deuterium labels. - Kinetic Isotope Effect (KIE) favoring the consumption of unlabeled glucose. - Dilution from unlabeled glucose sources in the media (e.g., non-dialyzed serum). - Contribution from endogenous unlabeled sources (e.g., glycogen).- Use glucose labeled at positions less prone to exchange, such as [6,6-²H₂]-glucose for tracing into lactate. - Include parallel experiments with non-deuterated glucose to quantify the KIE. - Use dialyzed fetal bovine serum (dFBS) in your culture medium. - Account for endogenous sources in your metabolic model.
Variability in labeling patterns between replicates - Inconsistent cell culture conditions (e.g., cell density, media changes). - Inefficient quenching of metabolism during sample collection. - Technical variability in sample preparation or mass spectrometry analysis.- Standardize cell seeding density and media change schedules. - Implement a rapid and effective quenching protocol, such as using ice-cold methanol. - Include internal standards in your samples to control for analytical variability.
Unexpected labeled isotopologues - Isotope impurity of the tracer. - Metabolic recycling of labeled fragments. - Contribution from unexpected metabolic pathways.- Check the isotopic purity of your D-Glucose-¹³C₆,d₇ tracer. - Carefully map the expected atom transitions for your pathways of interest. - Consider alternative metabolic routes that could produce the observed labeling patterns.

Experimental Protocols

General Protocol for Stable Isotope Tracing in Adherent Cell Culture

This protocol provides a general framework for a stable isotope tracing experiment using D-Glucose-¹³C₆,d₇ in adherent mammalian cells.

  • Cell Seeding: Plate cells at a density that will allow them to reach the desired confluency (e.g., 70-80%) at the time of the experiment. Allow cells to adhere and grow overnight in complete medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dialyzed fetal bovine serum (dFBS), 4 mM L-glutamine, and the desired concentration of D-Glucose-¹³C₆,d₇ (e.g., 25 mM).

  • Tracer Addition: At the start of the experiment, aspirate the standard culture medium, wash the cells once with pre-warmed glucose-free medium, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined duration to approach isotopic steady state. This time can range from minutes to hours depending on the pathways of interest.

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add pre-chilled (-80°C) 80% methanol to the cells.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube. Vortex and centrifuge at a high speed at 4°C to pellet cell debris.

  • Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (e.g., GC-MS or LC-MS).

Time to Reach Isotopic Steady State in Cultured Cells

The following table summarizes the typical time required to reach isotopic steady state for different metabolic pathways in cultured cells when using a labeled glucose tracer.

Metabolic PathwayTypical Time to Isotopic Steady StateReference(s)
Glycolysis~10 minutes
Pentose Phosphate PathwayMinutes to hours
TCA Cycle~2 hours
Amino Acid SynthesisCan be slow and may not reach steady state due to exchange with media
Nucleotide Synthesis~24 hours

Visualizations

Experimental Workflow for Stable Isotope Labeling

G Experimental Workflow for D-Glucose-¹³C₆,d₇ Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Replace with Labeling Medium A->C Cells at desired confluency B Prepare Labeling Medium (with D-Glucose-¹³C₆,d₇) B->C D Incubate for Steady State C->D Time-dependent E Quench Metabolism D->E End of incubation F Extract Metabolites E->F G Mass Spectrometry Analysis F->G H Data Interpretation G->H

Caption: General experimental workflow for D-Glucose-¹³C₆,d₇ tracing in cell culture.

Logical Flow for Troubleshooting Low Isotopic Enrichment

G Troubleshooting Low Isotopic Enrichment Start Low Isotopic Enrichment Observed Q1 Is experiment duration sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you using dialyzed serum? A1_Yes->Q2 Sol1 Increase incubation time. Perform time-course experiment. A1_No->Sol1 End Re-evaluate labeling patterns Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is deuterium loss a possibility? A2_Yes->Q3 Sol2 Switch to dialyzed FBS to eliminate unlabeled glucose. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider alternative tracers (e.g., ¹³C-only glucose) or quantify deuterium loss. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: A decision tree for troubleshooting common causes of low isotopic enrichment.

References

issues with D-Glucose-13C6,d7 purity and lot variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucose-13C6,d7. Our goal is to help you address common issues related to product purity and lot-to-lot variability to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key quality specifications for this compound?

A1: The two primary quality metrics for this compound are isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of molecules where the natural abundance ¹²C and ¹H atoms have been replaced by their ¹³C and deuterium (²H or d) isotopes, respectively. Chemical purity ensures the product is free from other chemical contaminants. Leading suppliers typically provide this compound with high enrichment levels, which are crucial for generating clear signals in analytical instruments and minimizing interference from naturally occurring isotopes.[1] A chemical purity of 98% or higher is standard for this research-grade compound.[1][2][3][4]

Q2: What is the difference between isotopic purity and chemical purity?

A2: Isotopic purity specifies the percentage of the compound that is labeled with the desired stable isotopes (e.g., 99 atom % ¹³C). Chemical purity, on the other hand, indicates the percentage of the material that is the specified chemical compound (D-Glucose), irrespective of its isotopic composition. For instance, a product could have 99% isotopic purity but only 95% chemical purity, meaning it contains 5% of other chemical compounds.

Q3: Why is correcting for the natural abundance of ¹³C important in my experiments?

A3: All carbon-containing metabolites have a natural abundance of approximately 1.1% ¹³C. This means that even in an unlabeled sample, there will be a small percentage of molecules that are M+1, M+2, etc. This background labeling must be mathematically corrected to accurately determine the enrichment from your this compound tracer. This is typically performed using computational tools that apply a correction matrix based on the elemental composition of the metabolite. Failure to correct for natural abundance can lead to an overestimation of isotopic enrichment from the tracer.

Q4: Can I reuse leftover this compound tracer solution?

A4: It is generally not recommended to reuse tracer solutions, particularly for cell culture experiments. Once dissolved, glucose can become a substrate for microbial growth, which would introduce unlabeled carbon into your system and compromise the integrity of your experiment. If you need to prepare a stock solution, it should be made under sterile conditions, filtered through a 0.22 µm filter, and stored in aliquots at -20°C or -80°C to minimize degradation and contamination.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results Between Experiments

Possible Cause: Lot-to-lot variability in the isotopic enrichment or chemical purity of this compound.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Always compare the CoA for each new lot of this compound. Pay close attention to the reported isotopic enrichment and chemical purity values.

  • Perform an Internal Quality Control Check: Before using a new lot in a large-scale experiment, it is advisable to run a small-scale pilot study to compare its performance against a previously validated lot.

  • Quantify Isotopic Enrichment In-House: If you have access to a mass spectrometer, you can verify the isotopic enrichment of the new lot. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Assess Chemical Purity: Use HPLC or NMR to check for the presence of chemical impurities. A general protocol for purity assessment is available in the "Experimental Protocols" section.

Issue 2: Lower Than Expected Isotopic Enrichment in Downstream Metabolites

Possible Cause 1: Lower than specified isotopic purity of the this compound tracer.

Troubleshooting Steps:

  • Verify the isotopic enrichment of your tracer stock using mass spectrometry, as detailed in the "Experimental Protocols" section. Compare your findings with the specifications on the CoA.

Possible Cause 2: Presence of unlabeled glucose or other carbon sources in the experimental system.

Troubleshooting Steps:

  • For cell culture experiments: Ensure that the base medium is glucose-free and that any serum used (e.g., fetal bovine serum) is dialyzed to remove small molecules like glucose.

  • Run a "no-cell" control: Analyze the medium containing this compound without cells to check for background signals or contamination.

Issue 3: High Background Signal or Unexpected Peaks in Mass Spectrometry Analysis

Possible Cause: Chemical impurities in the this compound tracer.

Troubleshooting Steps:

  • Analyze the Tracer Directly: Inject a solution of your this compound directly into the mass spectrometer to check for the presence of co-eluting impurities.

  • Review the CoA for Impurity Profile: Some CoAs may list known impurities. Check if any of these could interfere with your analysis.

  • Optimize Chromatographic Separation: Adjust your LC method (e.g., gradient, column chemistry) to better separate the this compound from any interfering compounds.

Quantitative Data Summary

The following tables provide typical quality specifications for this compound and general guidelines for acceptable lot-to-lot variability.

Table 1: Typical Quality Specifications for this compound

ParameterTypical Specification
Isotopic Enrichment (¹³C)≥ 99 atom %
Isotopic Enrichment (d)≥ 97 atom %
Chemical Purity≥ 98%

Data compiled from various supplier specifications.

Table 2: General Guidelines for Acceptable Lot-to-Lot Variability

ParameterAcceptance Criteria
Isotopic EnrichmentVariation of ≤ 1% from the value stated on the CoA
Chemical PurityVariation of ≤ 2% from the value stated on the CoA
Analytical Response (e.g., peak area in LC-MS)Coefficient of Variation (CV) ≤ 15% between lots

These are general guidelines; specific experimental needs may require tighter control.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical purity of this compound.

  • Materials:

    • This compound sample

    • High-purity, unlabeled D-Glucose standard

    • Ultrapure water

    • HPLC system with a refractive index (RI) or evaporative light scattering (ELSD) detector

    • Carbohydrate analysis column (e.g., Aminex HPX-87C)

  • Procedure:

    • Standard and Sample Preparation:

      • Prepare a standard solution of unlabeled D-Glucose in ultrapure water at a known concentration (e.g., 1 mg/mL).

      • Dissolve the this compound sample in ultrapure water to a similar concentration.

      • Filter both solutions through a 0.22 µm syringe filter.

    • Chromatographic Conditions (Example):

      • Mobile Phase: Degassed ultrapure water

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 80-85°C

    • Analysis:

      • Inject the standard solution to determine the retention time of D-Glucose.

      • Inject the this compound sample solution.

      • Monitor the chromatogram for the main peak and any impurity peaks.

    • Data Analysis:

      • Calculate the area of the this compound peak and any impurity peaks.

      • Determine the chemical purity by calculating the percentage of the main peak area relative to the total peak area.

Protocol 2: Verification of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol outlines a general procedure to verify the isotopic purity of your this compound tracer.

  • Materials:

    • This compound sample

    • LC-MS system with an electrospray ionization (ESI) source

    • Suitable LC column for polar compounds (e.g., HILIC)

    • High-purity water and acetonitrile

  • Procedure:

    • Sample Preparation:

      • Dissolve a small amount of this compound in a suitable solvent (e.g., water:acetonitrile).

    • LC-MS Analysis:

      • Inject the sample into the LC-MS system.

      • Use a chromatographic method that provides a sharp peak for glucose.

      • Operate the ESI source in negative ion mode to detect the [M-H]⁻ ion.

    • Data Acquisition:

      • Acquire the mass spectrum across the glucose peak.

      • Identify the ion cluster corresponding to the molecular ion. For fully labeled this compound, the primary ion will be at a mass-to-charge ratio (m/z) corresponding to the fully labeled molecule.

    • Data Analysis:

      • Determine the relative abundances of the different isotopologues (e.g., M+0, M+1, ... M+13, accounting for both ¹³C and d).

      • Calculate the isotopic enrichment based on the distribution of these isotopologues, after correcting for the natural abundance of all relevant isotopes.

Visualizations

Experimental_Workflow Workflow for this compound Quality Control cluster_proc Procedure start Receive New Lot of This compound coa Review Certificate of Analysis (CoA) start->coa prep Prepare QC Samples coa->prep purity_check Assess Chemical Purity (e.g., HPLC) prep->purity_check enrichment_check Verify Isotopic Enrichment (e.g., LC-MS) prep->enrichment_check compare Compare Results to CoA and Previous Lots purity_check->compare enrichment_check->compare decision Acceptable? compare->decision accept Accept Lot for Experimental Use decision->accept Yes reject Contact Supplier/ Reject Lot decision->reject No

Caption: Quality control workflow for new lots of this compound.

Troubleshooting_Flowchart Troubleshooting Inconsistent Experimental Results cluster_flow Troubleshooting Steps start Inconsistent Results Observed check_lot New Lot of This compound? start->check_lot review_coa Review CoA for Purity Specs check_lot->review_coa Yes other_factors Investigate Other Experimental Variables check_lot->other_factors No verify_purity Perform In-house Purity/Enrichment Check review_coa->verify_purity compare_data Compare Data with Previous Lots verify_purity->compare_data purity_issue Purity/Lot Variability Is the Likely Cause compare_data->purity_issue resolve Issue Resolved other_factors->resolve

Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.

Signaling_Pathway_Impact Potential Impact of Impurities on Metabolic Pathways cluster_pathway Metabolic Network tracer This compound (Tracer) glycolysis Glycolysis tracer->glycolysis impurity Unlabeled Glucose (Impurity) impurity->glycolysis tca TCA Cycle glycolysis->tca ppp Pentose Phosphate Pathway glycolysis->ppp labeled_metabolites Labeled Downstream Metabolites glycolysis->labeled_metabolites unlabeled_metabolites Unlabeled Downstream Metabolites glycolysis->unlabeled_metabolites biosynthesis Biomass (e.g., Lipids, Amino Acids) tca->biosynthesis tca->labeled_metabolites tca->unlabeled_metabolites ppp->biosynthesis ppp->labeled_metabolites ppp->unlabeled_metabolites

Caption: Impact of unlabeled glucose impurity on metabolic labeling patterns.

References

Validation & Comparative

A Head-to-Head Comparison: D-Glucose-13C6,d7 vs. 13C6-Glucose for Advanced Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of an isotopic tracer is a critical decision that dictates the scope and resolution of experimental findings. This guide provides an in-depth, objective comparison between two powerful tracers: the doubly labeled D-Glucose-13C6,d7 and the widely used 13C6-Glucose. By examining their unique strengths, underlying methodologies, and the data they generate, this guide aims to empower researchers to select the optimal tracer for their specific scientific questions.

Metabolic flux analysis (MFA), a cornerstone technique for quantifying the rates of metabolic reactions, relies on the use of stable isotope-labeled substrates to trace the journey of atoms through intricate biochemical networks.[1] For decades, uniformly carbon-13 labeled glucose (13C6-Glucose) has been the gold standard for mapping the flow of the glucose carbon backbone through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] However, the advent of more sophisticated tracers, such as this compound, which is labeled with both carbon-13 and deuterium, offers the potential for a more nuanced and multi-faceted understanding of metabolic dynamics.

At a Glance: Key Distinctions

FeatureThis compound13C6-Glucose
Isotopic Labels Carbon-13 (¹³C) and Deuterium (²H or D)Carbon-13 (¹³C)
Primary Information Traces both the carbon backbone and hydrogen atoms of glucose.Traces the carbon backbone of glucose.
Key Applications Simultaneous analysis of carbon flux and redox metabolism (e.g., NADPH production), hydrogen exchange reactions, and metabolic pathways involving C-H bond cleavage.Quantifying relative and absolute fluxes through central carbon metabolism (glycolysis, PPP, TCA cycle).[1]
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Challenges Potential for deuterium loss in certain enzymatic reactions, kinetic isotope effects that may alter reaction rates.Does not provide direct information on redox cofactor metabolism or hydrogen exchange.

Delving Deeper: A Comparative Analysis

The fundamental difference between these two tracers lies in the additional layer of information provided by the deuterium labels in this compound. While 13C6-Glucose is exceptionally effective at tracking the fate of glucose-derived carbons, this compound allows for the simultaneous tracing of both carbon and hydrogen atoms. This dual-labeling strategy opens up new avenues for investigating cellular metabolism.

The deuterium atoms in this compound can be used to probe redox metabolism, particularly the production and consumption of NADPH, a critical reducing equivalent for biosynthetic reactions and antioxidant defense. This is because specific enzymatic reactions in pathways like the pentose phosphate pathway involve the transfer of hydrogen atoms from glucose to NADP+, forming NADPH. By tracking the deuterium, researchers can gain insights into the activity of these redox-sensitive pathways.

However, it is crucial to consider the potential for metabolic loss of deuterium. Certain enzymatic reactions can lead to the exchange of deuterium atoms with protons from the surrounding aqueous environment, which can complicate data interpretation.[3] Additionally, the heavier mass of deuterium compared to hydrogen can sometimes lead to a "kinetic isotope effect," where enzymes metabolize the deuterated substrate at a slightly different rate than the non-deuterated counterpart.

In contrast, 13C6-Glucose provides a more straightforward and well-established method for quantifying carbon flux. The stable carbon-13 isotopes are not subject to exchange reactions in the same way as deuterium, making the interpretation of mass isotopologue distributions in downstream metabolites more direct for carbon-centric metabolic questions.

Experimental Protocols

The successful application of these tracers hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments using both this compound and 13C6-Glucose.

Protocol 1: Metabolic Flux Analysis in Cultured Cells using this compound

This protocol is adapted from studies investigating the metabolism of dual-labeled glucose in cancer cells.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., T47D human breast cancer cells) in standard RPMI 1640 medium supplemented with 10% fetal bovine serum and other necessary components.

  • For the experiment, replace the standard medium with a specially formulated medium containing this compound as the sole glucose source at a desired concentration (e.g., 10 mM).

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the dynamic incorporation of isotopes into metabolites.

2. Metabolite Extraction:

  • Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a pre-chilled extraction solvent, such as 80% methanol, to the cell culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) coupled with liquid chromatography (LC) to separate the metabolites.

  • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Analyze the mass spectra to determine the mass isotopologue distributions (MIDs) of key metabolites, which will show the incorporation of both 13C and deuterium.

Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA) using 13C6-Glucose

This protocol is a standard method for quantifying metabolic fluxes in various cell types.[4]

1. Cell Culture and Isotopic Labeling:

  • Grow cells in a standard culture medium to the desired confluency.

  • Switch the cells to a medium where the natural glucose has been replaced with 13C6-Glucose at the same concentration.

  • Incubate the cells for a sufficient period to achieve isotopic steady-state, where the fractional labeling of intracellular metabolites remains constant over time. This is often determined empirically but typically ranges from several hours to over 24 hours depending on the cell type and the metabolites of interest.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1 to ensure that metabolic activity is halted instantly and metabolites are preserved.

3. Derivatization and GC-MS Analysis (Optional but Common):

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dried metabolite extracts are often derivatized to increase their volatility. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples by GC-MS to separate and detect the labeled metabolites.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopologue distributions of key metabolites, particularly proteinogenic amino acids, which provide a time-integrated view of metabolic fluxes.

  • Use specialized software (e.g., INCA, Metran, WUFlux) to fit the experimentally determined MIDs to a metabolic network model.

  • The software then calculates the absolute or relative metabolic fluxes through the central carbon pathways.

Data Presentation: Quantitative Insights

The quantitative data derived from metabolic tracing experiments are crucial for comparing the metabolic states of different cell types or the effects of drug treatments. The tables below present hypothetical but representative data for key metabolic fluxes that can be obtained using each tracer.

Table 1: Representative Metabolic Flux Data from a 13C6-Glucose Tracing Experiment in Cancer Cells

Metabolic FluxControl Cells (Relative Flux)Treated Cells (Relative Flux)
Glycolysis (Glucose -> Pyruvate)10085
Pentose Phosphate Pathway1525
Pyruvate Dehydrogenase (PDH)6040
Pyruvate Carboxylase (PC)1015
TCA Cycle (Citrate Synthase)7055

Data are normalized to the glucose uptake rate.

Table 2: Hypothetical Comparative Data from a this compound Tracing Experiment

ParameterControl CellsTreated Cells
Carbon Flux (Relative)
Glycolysis10090
Pentose Phosphate Pathway1830
Deuterium Tracing
NADPH Production from PPP (Relative Enrichment)0.450.65
Deuterium loss from Glucose-6-Phosphate5%8%

This table illustrates the type of dual-dimensional data that can be obtained with this compound, providing simultaneous insights into carbon flux and redox metabolism.

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the concepts and processes described, the following diagrams have been generated using Graphviz (DOT language).

metabolic_pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P NADPH NADPH G6P->NADPH Produces Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Anaplerosis Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Malate Malate Succinate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate

Central Carbon Metabolism Pathways

experimental_workflow Cell_Culture 1. Cell Culture & Isotope Labeling Quenching 2. Rapid Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing 5. Data Processing & Isotopologue Analysis Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation Data_Processing->Flux_Calculation

Metabolic Tracing Experimental Workflow

Conclusion: Selecting the Right Tool for the Job

Both this compound and 13C6-Glucose are invaluable tools in the arsenal of researchers studying cellular metabolism. The choice between them is not a matter of one being definitively superior to the other, but rather which is better suited to the specific biological question at hand.

  • 13C6-Glucose remains the robust and well-validated choice for quantifying the flux of the glucose carbon backbone through central metabolic pathways. Its straightforward interpretation and the wealth of established protocols make it an excellent starting point for most metabolic flux studies.

  • This compound offers a more advanced and multi-dimensional view of metabolism. By enabling the simultaneous tracking of both carbon and hydrogen, it provides unique insights into the interplay between carbon metabolism and redox state. This makes it particularly powerful for investigating diseases with known redox imbalances, such as cancer and neurodegenerative disorders, and for assessing the off-target effects of drugs on cellular redox homeostasis.

For a comprehensive understanding of cellular metabolism, a combination of both tracers in parallel experiments can be a powerful strategy, providing a holistic picture of how cells utilize glucose for both energy and biosynthesis. As analytical technologies continue to advance, the application of sophisticated, multi-labeled tracers like this compound will undoubtedly play an increasingly important role in unraveling the complexities of metabolic regulation in health and disease.

References

A Head-to-Head Battle: Deuterated vs. 13C-Labeled Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of isotopic tracer is a critical determinant of experimental success. Metabolic flux analysis (MFA), a technique to quantify the rates of metabolic reactions, provides a detailed map of cellular processes essential for understanding disease and developing new therapies. This guide offers an objective comparison of two powerful and widely used tracers: deuterated (²H) and carbon-13 (¹³C) labeled glucose, supported by experimental data and detailed protocols.

The fundamental distinction between these tracers lies in the atoms they track. ¹³C-labeled glucose follows the carbon backbone of the glucose molecule as it is processed through various metabolic pathways. This makes it the gold standard for elucidating the relative contributions of central carbon metabolism pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] In contrast, deuterated tracers, such as deuterated glucose or heavy water (D₂O), monitor the exchange of hydrogen atoms. This provides unique insights into redox metabolism, especially the production and consumption of NADPH, which is vital for biosynthesis and maintaining cellular redox balance.[1]

At a Glance: Key Differences

Feature13C-Labeled GlucoseDeuterated (²H) Glucose
Atom Traced Carbon (¹³C)Hydrogen (²H or D)
Primary Application Quantifying fluxes in central carbon metabolism (Glycolysis, PPP, TCA cycle).[1]Probing redox metabolism (e.g., NADPH production), in vivo studies.[1]
Analytical Techniques GC-MS, LC-MS, NMR.[1]GC-MS, LC-MS, NMR.
Advantages Well-established methodology, extensive literature, provides high-resolution flux maps of central carbon metabolism.Offers unique information on redox state, can be less expensive (especially D₂O), and is well-suited for in vivo administration.
Disadvantages Can be expensive, provides limited insight into redox cofactor metabolism.Isotope effects can be more pronounced, potential for label loss in exchange reactions, and data analysis can be more complex.
Common Tracers [U-¹³C₆]glucose, [1,2-¹³C₂]glucose.[6,6-²H₂]glucose, [U-²H₇]glucose, Heavy Water (D₂O).

Quantitative Data Presentation

To illustrate the quantitative power of ¹³C-MFA, the following table presents metabolic flux data from studies on the A549 lung cancer cell line, a common model in cancer research. The values represent the net flux through key metabolic pathways, normalized to the glucose uptake rate.

Metabolic FluxA549 Cells (Relative Flux)
Glycolysis
Glucose Uptake100 (normalized)
Lactate Secretion~150-200
Pentose Phosphate Pathway
G6P → R5P (oxidative PPP)~15% of glucose uptake
TCA Cycle
Pyruvate → Acetyl-CoA (PDH)Variable, often low in cancer cells
Glutamine → α-KetoglutarateSignificant anaplerotic input

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic flux analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Sample Analysis (MS or NMR) Sample Analysis (MS or NMR) Metabolite Extraction->Sample Analysis (MS or NMR) Data Processing Data Processing Sample Analysis (MS or NMR)->Data Processing Metabolic Modeling Metabolic Modeling Data Processing->Metabolic Modeling Flux Calculation Flux Calculation Metabolic Modeling->Flux Calculation Biological Interpretation Biological Interpretation Flux Calculation->Biological Interpretation G cluster_0 Glycolysis & PPP cluster_1 TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Glucose->G6P ¹³C Tracing F6P F6P G6P->F6P G6P->F6P ¹³C Tracing NADPH NADPH G6P->NADPH PPP G6P->NADPH ²H Tracing Pyruvate Pyruvate F6P->Pyruvate F6P->Pyruvate ¹³C Tracing AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA ¹³C Tracing Citrate Citrate AcetylCoA->Citrate AcetylCoA->Citrate ¹³C Tracing aKG α-Ketoglutarate Citrate->aKG aKG->Citrate

References

A Researcher's Guide to Validating Mass Spectrometry Data from D-Glucose-13C6,d7 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging stable isotope tracing to unravel metabolic pathways, the integrity of mass spectrometry data is paramount. In experiments utilizing dual-labeled D-Glucose-13C6,d7, rigorous data validation is not just a quality control step but a critical determinant of biological insight. This guide provides an objective comparison of common data validation methodologies, focusing on the crucial step of correcting for natural isotope abundances, and offers detailed experimental protocols to ensure the accuracy and reliability of your findings.

The primary challenge in validating data from stable isotope labeling experiments lies in distinguishing the isotopically labeled atoms introduced by the tracer from those that occur naturally. This is particularly complex in dual-labeling studies with both Carbon-13 (¹³C) and Deuterium (²H or D), as the mass shifts can be subtle and overlapping. Accurate validation ensures that the calculated mass isotopomer distributions (MIDs) reflect true metabolic tracer incorporation, which is the foundation for calculating metabolic fluxes.

Comparing Data Correction Software for Mass Isotopomer Distributions

A critical aspect of validating mass spectrometry data from this compound experiments is the correction for the natural abundance of stable isotopes. Several software tools are available to automate this complex process. Below is a comparison of some of the most widely used options.

SoftwareKey FeaturesSupported Data TypesCorrection CapabilitiesAvailability
IsoCor - Corrects for natural isotope abundance. - Supports a wide range of isotopic tracers. - Offers a graphical user interface and command-line integration.[1]Low and high-resolution MS data.[1]- Natural isotope abundance. - Tracer impurity.[2]Open-source (Python)
IsoCorrectoR - Corrects for natural isotope abundance and tracer impurity. - Handles MS and MS/MS data. - Supports multiple tracers with high-resolution data.[3]MS, MS/MS, low and high-resolution data.[3]- Natural isotope abundance. - Tracer impurity. - Correction for multiple tracers.Open-source (R package)
AccuCor2 - Specifically designed for dual-isotope tracer experiments (e.g., ¹³C/¹⁵N or ¹³C/²H). - Performs resolution-dependent correction.High-resolution MS data.- Natural isotope abundance for dual tracers.Open-source (R-based)
PolyMID-Correct - Corrects for naturally occurring heavy isotopes. - Part of the PolyMID software package.Low and high-resolution MS data.- Natural isotope abundance.Open-source (MIT license)
PIRAMID - Automates the extraction of isotopic information from MS datasets. - Integrates MIDs and corrects for natural isotopic background.Low or high-resolution MS, MS, and MS/MS data.- Natural isotope abundance for single or dual-labeled experiments.MATLAB-based (freely available for non-commercial use)

Studies comparing these tools have shown a high degree of agreement in their correction performance for single-labeling experiments. For instance, IsoCorrectoR's results have been demonstrated to be in excellent agreement with those of IsoCor and ICT (Isotope Correction Toolbox). However, for dual-isotope tracing, tools like AccuCor2 are designed to provide more accurate corrections by addressing the complexities of overlapping isotopic envelopes from both tracers.

Experimental Protocols

Rigorous and consistent experimental protocols are the bedrock of reproducible and valid mass spectrometry data. Below are detailed methodologies for sample preparation, LC-MS analysis, and data validation.

Protocol 1: General Sample Preparation and LC-MS Analysis

This protocol outlines a standard procedure for preparing samples from cell culture for metabolomic analysis after incubation with this compound.

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing this compound at a known concentration.

    • Incubate for a predetermined time to allow for the incorporation of the labeled glucose into cellular metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate metabolites using a suitable chromatography method (e.g., reverse-phase or HILIC).

    • Analyze the eluting compounds using a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio (m/z) of different isotopologues.

Protocol 2: Validating Mass Spectrometry Data

This protocol details the steps for validating the raw mass spectrometry data, with a focus on dual-labeled experiments.

  • Peak Identification and Integration:

    • Use appropriate software to identify and integrate the peaks corresponding to the metabolites of interest and their isotopologues.

  • Correction for Natural Isotope Abundance:

    • Employ a specialized software tool such as AccuCor2 or IsoCorrectoR to correct the raw peak intensities for the natural abundance of all elements (C, H, N, O, etc.) in the metabolite and any derivatization agents. This step is crucial for accurately determining the enrichment from the this compound tracer.

  • Data Quality Control:

    • Assess Mass Accuracy: Ensure that the measured m/z values are within an acceptable error range (typically < 5 ppm for high-resolution instruments).

    • Evaluate Isotopic Resolution: For dual-labeling, confirm that the mass spectrometer has sufficient resolution to distinguish between ¹³C and ²H isotopologues where necessary.

    • Check for H/D Exchange: In deuterium labeling, be aware of the potential for hydrogen-deuterium exchange in the solvent or during sample preparation and analysis. This can be mitigated by controlling pH and using aprotic solvents where possible.

    • Monitor for Isotopic Scrambling: In tandem MS experiments, be mindful of potential scrambling of deuterium atoms during fragmentation, which can complicate the interpretation of fragment ion data.

  • Calculation of Isotopic Enrichment:

    • After correction and quality control, calculate the fractional enrichment of each metabolite to determine the extent of tracer incorporation.

Visualizing Workflows and Pathways

Clear visualizations of experimental and analytical workflows are essential for understanding and communicating complex procedures. The following diagrams were created using the DOT language and rendered with Graphviz.

G cluster_exp Experimental Workflow cluster_data Data Validation Workflow A Cell Culture B This compound Labeling A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Raw MS Data D->E F Peak Integration E->F G Natural Isotope Abundance Correction F->G H Quality Control G->H I Validated Data H->I

A high-level overview of the experimental and data validation workflow.

G cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle glucose This compound g6p G6P glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp pyruvate Pyruvate g6p->pyruvate acetylcoa Acetyl-CoA pyruvate->acetylcoa citrate Citrate acetylcoa->citrate tca_cycle ... citrate->tca_cycle oxaloacetate Oxaloacetate tca_cycle->oxaloacetate oxaloacetate->citrate

References

Dual-Labeled vs. Single-Labeled Glucose Tracers: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of tracer is paramount. This guide provides an objective comparison of dual-labeled and single-labeled glucose tracers, supported by experimental data, to inform the selection of the most appropriate tools for robust and insightful research.

The use of isotopic tracers has revolutionized our understanding of glucose metabolism in both healthy and diseased states. While single-labeled glucose tracers have long been a staple in the field, dual-labeled approaches offer distinct advantages in specific experimental contexts. This guide will delve into the nuances of these methodologies, presenting a clear comparison to aid in experimental design and data interpretation.

Performance Comparison: Dual-Labeled vs. Single-Labeled Tracers

The primary advantage of using two distinct tracers, whether in a dual-labeled molecule or as two separate single-labeled molecules administered concurrently, lies in the ability to simultaneously measure different aspects of glucose metabolism. This can lead to more comprehensive data from a single experiment, reducing inter-individual variability and the number of animals or subjects required.

However, the accuracy and applicability of dual-tracer methods can be context-dependent. In non-steady-state conditions, such as postprandial glucose metabolism studies, conventional dual-tracer methods have been shown to be less accurate than triple-tracer techniques.[1] Conversely, a specific application known as the "Dual Tracer Test" has demonstrated significant advantages over single-tracer methods for assessing tissue-specific insulin action.[2]

ParameterSingle-Labeled TracerDual-Labeled/Dual-Tracer MethodKey Considerations
Measurement Capability Typically measures a single metabolic flux (e.g., glucose appearance or disappearance).Can simultaneously measure two distinct metabolic processes (e.g., basal and insulin-stimulated glucose uptake).[2]The choice of labels and experimental design determines the measurable parameters.
Experimental Efficiency Often requires separate cohorts of subjects/animals for different measurements (e.g., basal vs. stimulated states).Reduces the number of subjects or animals required by allowing for paired measurements within the same individual.[2]This can lead to increased statistical power and reduced costs.
Data Variability Subject to inter-individual variability between different experimental groups.Minimizes inter-individual variability by using each subject as its own control.This is a significant advantage for studies with subtle metabolic changes.
Accuracy in Non-Steady State Can be accurate for specific flux measurements if appropriate models are used.Conventional dual-tracer methods can lead to underestimation of glucose absorption and paradoxical endogenous glucose production patterns in postprandial studies.[1]Triple-tracer methods are considered the gold standard for accuracy in non-steady-state conditions.
Complexity of Analysis Generally simpler data analysis and modeling.Can require more complex modeling to deconvolute the signals from the two tracers.The specific dual-tracer technique employed will dictate the analytical complexity.

The "Dual Tracer Test": A Powerful Tool for Insulin Sensitivity Assessment

A notable advancement in the application of dual-tracer methodology is the "Dual Tracer Test," designed to measure both basal and insulin-stimulated glucose uptake in the same animal. This technique offers a significant advantage over traditional single-tracer methods, which necessitate separate groups of animals to assess these two states. By administering two different glucose tracers sequentially, researchers can obtain paired data from a single animal, thereby reducing biological variability and increasing the statistical power of the study.

Experimental Protocols

Conventional Dual-Tracer Method for Postprandial Glucose Metabolism

This protocol is adapted from studies comparing dual- and triple-tracer methods for assessing glucose fluxes after a meal.

Objective: To simultaneously measure the rate of appearance of ingested glucose and endogenous glucose production.

Materials:

  • Tracer 1: Orally administered labeled glucose (e.g., [1-¹³C]glucose) mixed with a meal.

  • Tracer 2: Intravenously infused labeled glucose (e.g., [6,6-²H₂]glucose).

  • Metabolic cart for blood sampling.

  • Mass spectrometer for analyzing isotopic enrichment.

Procedure:

  • Fasting: Subjects are fasted overnight.

  • Catheterization: Insert catheters for intravenous infusion and blood sampling.

  • Basal Period: A primed-continuous infusion of the intravenous tracer (e.g., [6,6-²H₂]glucose) is started to achieve steady-state labeling of the glucose pool. Blood samples are taken to determine basal glucose kinetics.

  • Meal Ingestion: The subject consumes a meal containing the oral tracer (e.g., [1-¹³C]glucose).

  • Postprandial Period: Continue the intravenous tracer infusion and collect blood samples at frequent intervals for several hours.

  • Sample Analysis: Plasma is separated from blood samples and analyzed by mass spectrometry to determine the isotopic enrichment of both tracers.

  • Data Analysis: Mathematical models (e.g., one- or two-compartment models) are used to calculate the rate of appearance of the oral tracer (reflecting glucose absorption) and the rate of appearance of the intravenous tracer (reflecting total glucose appearance). Endogenous glucose production is calculated by subtracting the rate of appearance of oral glucose from the total rate of appearance.

The "Dual Tracer Test" for Tissue-Specific Insulin Action

This protocol is based on the methodology developed to measure basal and insulin-stimulated glucose uptake in the same animal.

Objective: To quantify both basal and insulin-stimulated glucose uptake in various tissues of the same animal.

Materials:

  • Tracer 1: Basal glucose tracer (e.g., [¹⁴C]2-deoxyglucose).

  • Tracer 2: Insulin-stimulated glucose tracer (e.g., [³H]2-deoxyglucose).

  • Insulin.

  • Anesthesia.

  • Surgical tools for tissue collection.

  • Scintillation counter.

Procedure:

  • Animal Preparation: Anesthetize the animal.

  • Basal Tracer Injection: Administer the basal glucose tracer (e.g., [¹⁴C]2-deoxyglucose) via retro-orbital injection.

  • Basal Uptake Period: Allow for a 40-minute uptake period.

  • Stimulated Tracer Injection: Co-inject the insulin-stimulated glucose tracer (e.g., [³H]2-deoxyglucose) with a maximal dose of insulin.

  • Stimulated Uptake Period: Allow for a second 40-minute uptake period.

  • Tissue Collection: Euthanize the animal and rapidly collect tissues of interest (e.g., muscle, adipose tissue).

  • Sample Processing: Process the tissues to separate the phosphorylated tracers.

  • Quantification: Measure the radioactivity of each tracer in the tissues using a scintillation counter.

  • Data Analysis: Calculate the rates of basal and insulin-stimulated glucose uptake for each tissue.

Visualizing Metabolic Pathways and Experimental Workflows

Logical Relationship: Advantage of the Dual Tracer Test

G cluster_0 Single-Tracer Method cluster_1 Dual Tracer Test Group A\n(Basal) Group A (Basal) Basal Glucose\nUptake Data Basal Glucose Uptake Data Group A\n(Basal)->Basal Glucose\nUptake Data Comparison\n(Inter-animal variability) Comparison (Inter-animal variability) Basal Glucose\nUptake Data->Comparison\n(Inter-animal variability) Group B\n(Insulin-Stimulated) Group B (Insulin-Stimulated) Insulin-Stimulated\nGlucose Uptake Data Insulin-Stimulated Glucose Uptake Data Group B\n(Insulin-Stimulated)->Insulin-Stimulated\nGlucose Uptake Data Insulin-Stimulated\nGlucose Uptake Data->Comparison\n(Inter-animal variability) Single Animal Single Animal Paired Data\n(Basal & Stimulated) Paired Data (Basal & Stimulated) Single Animal->Paired Data\n(Basal & Stimulated) Comparison\n(Intra-animal, reduced variability) Comparison (Intra-animal, reduced variability) Paired Data\n(Basal & Stimulated)->Comparison\n(Intra-animal, reduced variability) Lower Statistical\nPower Lower Statistical Power Comparison\n(Inter-animal variability)->Lower Statistical\nPower Higher Statistical\nPower Higher Statistical Power Comparison\n(Intra-animal, reduced variability)->Higher Statistical\nPower

Caption: Advantage of the Dual Tracer Test over single-tracer methods.

Experimental Workflow: The Dual Tracer Test

G Anesthetize Animal Anesthetize Animal Inject Basal Tracer\n([14C]2-DG) Inject Basal Tracer ([14C]2-DG) Anesthetize Animal->Inject Basal Tracer\n([14C]2-DG) 40 min Basal\nUptake Period 40 min Basal Uptake Period Inject Basal Tracer\n([14C]2-DG)->40 min Basal\nUptake Period Inject Stimulated Tracer + Insulin\n([3H]2-DG) Inject Stimulated Tracer + Insulin ([3H]2-DG) 40 min Basal\nUptake Period->Inject Stimulated Tracer + Insulin\n([3H]2-DG) 40 min Stimulated\nUptake Period 40 min Stimulated Uptake Period Inject Stimulated Tracer + Insulin\n([3H]2-DG)->40 min Stimulated\nUptake Period Euthanize & Collect Tissues Euthanize & Collect Tissues 40 min Stimulated\nUptake Period->Euthanize & Collect Tissues Process Tissues Process Tissues Euthanize & Collect Tissues->Process Tissues Measure Radioactivity\n(Scintillation Counting) Measure Radioactivity (Scintillation Counting) Process Tissues->Measure Radioactivity\n(Scintillation Counting) Calculate Basal & Stimulated\nGlucose Uptake Calculate Basal & Stimulated Glucose Uptake Measure Radioactivity\n(Scintillation Counting)->Calculate Basal & Stimulated\nGlucose Uptake

Caption: Experimental workflow for the Dual Tracer Test.

Signaling Pathway: Glycolysis with Tracer Incorporation

G Glucose\n([¹³C₆]Glucose) Glucose ([¹³C₆]Glucose) Glucose-6-Phosphate\n([¹³C₆]G6P) Glucose-6-Phosphate ([¹³C₆]G6P) Glucose\n([¹³C₆]Glucose)->Glucose-6-Phosphate\n([¹³C₆]G6P) Fructose-6-Phosphate\n([¹³C₆]F6P) Fructose-6-Phosphate ([¹³C₆]F6P) Glucose-6-Phosphate\n([¹³C₆]G6P)->Fructose-6-Phosphate\n([¹³C₆]F6P) Fructose-1,6-Bisphosphate\n([¹³C₆]F1,6BP) Fructose-1,6-Bisphosphate ([¹³C₆]F1,6BP) Fructose-6-Phosphate\n([¹³C₆]F6P)->Fructose-1,6-Bisphosphate\n([¹³C₆]F1,6BP) Glyceraldehyde-3-Phosphate\n([¹³C₃]G3P) Glyceraldehyde-3-Phosphate ([¹³C₃]G3P) Fructose-1,6-Bisphosphate\n([¹³C₆]F1,6BP)->Glyceraldehyde-3-Phosphate\n([¹³C₃]G3P) 1,3-Bisphosphoglycerate\n([¹³C₃]1,3BPG) 1,3-Bisphosphoglycerate ([¹³C₃]1,3BPG) Glyceraldehyde-3-Phosphate\n([¹³C₃]G3P)->1,3-Bisphosphoglycerate\n([¹³C₃]1,3BPG) 3-Phosphoglycerate\n([¹³C₃]3PG) 3-Phosphoglycerate ([¹³C₃]3PG) 1,3-Bisphosphoglycerate\n([¹³C₃]1,3BPG)->3-Phosphoglycerate\n([¹³C₃]3PG) 2-Phosphoglycerate\n([¹³C₃]2PG) 2-Phosphoglycerate ([¹³C₃]2PG) 3-Phosphoglycerate\n([¹³C₃]3PG)->2-Phosphoglycerate\n([¹³C₃]2PG) Phosphoenolpyruvate\n([¹³C₃]PEP) Phosphoenolpyruvate ([¹³C₃]PEP) 2-Phosphoglycerate\n([¹³C₃]2PG)->Phosphoenolpyruvate\n([¹³C₃]PEP) Pyruvate\n([¹³C₃]Pyr) Pyruvate ([¹³C₃]Pyr) Phosphoenolpyruvate\n([¹³C₃]PEP)->Pyruvate\n([¹³C₃]Pyr) Lactate\n([¹³C₃]Lac) Lactate ([¹³C₃]Lac) Pyruvate\n([¹³C₃]Pyr)->Lactate\n([¹³C₃]Lac)

Caption: Glycolysis pathway showing the flow of labeled carbons.

Conclusion

The choice between single- and dual-labeled glucose tracers is not a matter of one being universally superior to the other, but rather a decision based on the specific research question and experimental constraints. While conventional dual-tracer methods may have limitations in non-steady-state conditions, innovative approaches like the "Dual Tracer Test" provide powerful advantages for specific applications, such as the assessment of insulin sensitivity. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate tracer strategy to yield precise and meaningful insights into the intricate world of glucose metabolism.

References

A Researcher's Guide to Metabolic Tracers: A Comparative Analysis of D-Glucose-¹³C₆,d₇ and Other Key Metabolic Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the selection of an appropriate isotopic tracer is a critical decision that dictates the depth and precision of experimental outcomes. This guide provides an objective comparison of D-Glucose-¹³C₆,d₇ with other commonly used metabolic tracers, supported by experimental principles and data to inform the design of robust metabolic flux analyses.

Stable isotope tracers have become indispensable tools for quantifying the dynamic nature of metabolic pathways. By introducing molecules labeled with heavy, non-radioactive isotopes such as carbon-13 (¹³C) and deuterium (²H), researchers can trace the fate of atoms through the intricate network of biochemical reactions. D-Glucose-¹³C₆,d₇, a dually labeled tracer, offers a unique advantage by allowing the simultaneous tracking of both the carbon backbone and hydrogen atoms of the glucose molecule. This guide will delve into the comparative performance of this tracer against its singly labeled counterparts, namely uniformly carbon-13 labeled glucose ([U-¹³C₆]glucose) and deuterated glucose variants like [6,6-²H₂]glucose.

Principles of Metabolic Tracing with Isotopically Labeled Glucose

Metabolic flux analysis (MFA) utilizes the administration of a stable isotope-labeled substrate to a biological system and measures the incorporation of the isotope into downstream metabolites.[1] This information, combined with a metabolic network model, allows for the calculation of intracellular reaction rates, or fluxes. The choice of tracer is paramount, as the specific labeling pattern determines the precision with which different metabolic fluxes can be resolved.[2][3]

D-Glucose-¹³C₆,d₇ is a powerful tool in this regard, as it provides two layers of isotopic information. The ¹³C₆ labeling allows for the tracing of the carbon skeleton of glucose through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4] The d₇ labeling, where deuterium atoms replace hydrogens, offers insights into redox metabolism and pathways involving hydrogen exchange, such as gluconeogenesis and fatty acid synthesis.[5]

Comparative Analysis of Glucose Tracers

The selection of a glucose tracer is contingent on the specific metabolic pathways under investigation. The following table summarizes the key characteristics and primary applications of D-Glucose-¹³C₆,d₇ in comparison to other widely used glucose tracers.

FeatureD-Glucose-¹³C₆,d₇[U-¹³C₆]glucose[6,6-²H₂]glucose
Isotopic Labels ¹³C and ²H¹³C²H
Primary Application Simultaneous analysis of carbon and hydrogen metabolism, integrated studies of central carbon metabolism and redox state.General labeling of central carbon metabolism, including glycolysis, PPP, and the TCA cycle.Measurement of glucose turnover, gluconeogenesis, and glycogenolysis.
Analytical Methods Mass Spectrometry (GC-MS, LC-MS), NMR SpectroscopyMass Spectrometry (GC-MS, LC-MS), NMR SpectroscopyMass Spectrometry (GC-MS), NMR Spectroscopy
Advantages Provides a more comprehensive view of metabolism by combining carbon and hydrogen tracing. Allows for the study of interconnected pathways that involve both carbon skeleton rearrangement and hydrogen exchange.Well-established tracer with extensive literature. Provides robust labeling of central carbon pathways.Less expensive than ¹³C-labeled tracers. Useful for in vivo studies of glucose production.
Disadvantages Higher cost compared to singly labeled tracers. Data analysis can be more complex due to the presence of multiple isotopologues.Limited insight into redox cofactor metabolism and pathways primarily involving hydrogen transfer.Isotope effects can be more pronounced. Potential for label loss in exchange reactions.
Common Tracers D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇[U-¹³C₆]glucose, [1,2-¹³C₂]glucose[6,6-²H₂]glucose, [U-²H₇]glucose

Quantitative Data Presentation: Performance of Different Tracers

While direct head-to-head quantitative data for D-Glucose-¹³C₆,d₇ against all other tracers in a single study is limited, we can infer its potential performance from studies comparing different ¹³C and ²H tracers. For instance, studies have shown that the choice of a specific ¹³C-labeled glucose can significantly impact the precision of flux estimations for different pathways. Similarly, comparisons between ¹³C and ²H tracers have highlighted their complementary strengths.

A study comparing [3,4-¹³C₂]glucose to [6,6-²H₂]glucose for measuring whole-body glucose turnover found that both tracers gave identical results when infused simultaneously, demonstrating their compatibility in multi-tracer studies. This supports the principle that a dually labeled tracer like D-Glucose-¹³C₆,d₇ can provide reliable, simultaneous data for pathways traced by both carbon and deuterium.

The following table presents a conceptual comparison of the expected information yield from different tracers for key metabolic pathways.

Metabolic PathwayD-Glucose-¹³C₆,d₇[U-¹³C₆]glucose[6,6-²H₂]glucose
Glycolysis High (¹³C tracing of carbon flow)High (¹³C tracing of carbon flow)Moderate (²H tracing of hydrogen exchange)
Pentose Phosphate Pathway High (¹³C tracing of carbon rearrangement)High (¹³C tracing of carbon rearrangement)Low
TCA Cycle High (¹³C tracing of acetyl-CoA entry)High (¹³C tracing of acetyl-CoA entry)Moderate (²H incorporation into TCA intermediates)
Gluconeogenesis High (Simultaneous tracing of carbon precursors and hydrogen incorporation)Moderate (Tracing of carbon precursors)High (Tracing of hydrogen incorporation from body water)
Fatty Acid Synthesis High (Tracing of both carbon and hydrogen from glucose)High (Tracing of carbon from glucose)High (Tracing of hydrogen from glucose)

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below is a generalized protocol for an in vitro stable isotope tracing experiment that can be adapted for D-Glucose-¹³C₆,d₇.

Protocol: In Vitro Metabolic Flux Analysis using D-Glucose-¹³C₆,d₇
  • Cell Culture and Labeling:

    • Culture cells of interest in standard growth medium to the desired confluency.

    • For the labeling experiment, switch to a labeling medium, which is typically a base medium (e.g., DMEM) lacking glucose, supplemented with a known concentration of D-Glucose-¹³C₆,d₇ (e.g., 10 mM) and dialyzed fetal bovine serum (to minimize unlabeled glucose).

    • Incubate the cells in the labeling medium for a predetermined time to achieve isotopic steady state. This time should be optimized for the specific cell line and pathways of interest.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation and Analysis:

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

    • Prepare the sample for analysis by mass spectrometry (LC-MS or GC-MS). For GC-MS, derivatization of metabolites is often required to increase their volatility.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of heavy isotopes.

    • Determine the mass isotopologue distribution (MID) for the metabolites of interest.

    • Use metabolic flux analysis software to calculate intracellular fluxes by fitting the experimental MIDs to a metabolic network model.

Signaling Pathways and Experimental Workflows

Visualizing the flow of atoms and the experimental process is essential for understanding metabolic tracer studies.

Tracing Glucose Metabolism with D-Glucose-¹³C₆,d₇ cluster_input Tracer Input cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_biosynthesis Biosynthesis D-Glucose-¹³C₆,d₇ D-Glucose-¹³C₆,d₇ G6P Glucose-6-Phosphate (¹³C₆, d) D-Glucose-¹³C₆,d₇->G6P Pyruvate Pyruvate (¹³C₃, d) G6P->Pyruvate R5P Ribose-5-Phosphate (¹³C₅) G6P->R5P PPP Serine Serine (¹³C) G6P->Serine Lactate Lactate (¹³C₃, d) Pyruvate->Lactate AcetylCoA Acetyl-CoA (¹³C₂, d) Pyruvate->AcetylCoA Citrate Citrate (¹³C) AcetylCoA->Citrate TCA Cycle FattyAcids Fatty Acids (¹³C, d) AcetylCoA->FattyAcids Glutamate Glutamate (¹³C) Citrate->Glutamate

Caption: Metabolic fate of D-Glucose-¹³C₆,d₇ in central carbon metabolism.

Experimental Workflow for Metabolic Flux Analysis cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis culture Culture Cells to Desired Confluency labeling Incubate with D-Glucose-¹³C₆,d₇ culture->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract ms LC-MS or GC-MS Analysis extract->ms mfa Metabolic Flux Analysis ms->mfa

Caption: A generalized workflow for a stable isotope tracer experiment.

Conclusion

D-Glucose-¹³C₆,d₇ stands out as a highly informative metabolic tracer, offering the unique capability to simultaneously probe both carbon and hydrogen metabolic pathways. This dual-labeling strategy provides a more holistic view of cellular metabolism compared to singly labeled tracers. While the initial cost may be higher, the depth of information obtained can be invaluable for dissecting complex metabolic networks, particularly in the context of diseases like cancer and diabetes where both central carbon metabolism and redox balance are significantly altered. The choice of tracer should always be guided by the specific biological question, and for researchers aiming to gain a comprehensive understanding of glucose metabolism, D-Glucose-¹³C₆,d₇ represents a powerful and versatile tool.

References

A Comparative Guide to the Accuracy of Metabolic Flux Quantification: D-Glucose-¹³C₆ vs. Deuterated Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a critical tool for understanding cellular metabolism, offering a detailed map of reaction rates within metabolic networks. The precision and accuracy of these measurements are fundamentally dependent on the choice of isotopic tracer. While a variety of tracers are available, this guide provides a comparative analysis of two powerful and commonly used types: fully carbon-13 labeled glucose ([U-¹³C₆]glucose) and deuterated (²H) glucose.

It is important to note that while this guide focuses on the comparison between ¹³C- and deuterium-labeled glucose, the specific tracer "D-Glucose-13C6,d7" was not prominently featured in comparative studies within the initial literature search. Therefore, this guide will focus on the well-established and widely documented performance of [U-¹³C₆]glucose and deuterated glucose tracers.

Core Principles: Tracing Carbon vs. Hydrogen

The fundamental distinction between these tracer types lies in the atoms they track. [¹³C]-labeled glucose follows the carbon backbone of the glucose molecule as it is processed through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it the gold standard for delineating the relative contributions of these central carbon pathways.[1]

In contrast, deuterated tracers, such as heavy water (D₂O) or deuterated glucose, monitor the exchange of hydrogen atoms. This provides unique insights into redox metabolism, especially the generation and consumption of NADPH, which is vital for biosynthetic reactions and maintaining cellular redox balance.[1] For a comprehensive understanding of cellular metabolism, employing a combination of both ¹³C and deuterated tracers, either in parallel experiments or through simultaneous administration, can provide a more complete picture of the metabolic phenotype by assessing both carbon flow and redox state.[1]

Quantitative Comparison of Tracer Performance

The choice of tracer significantly impacts the precision of flux estimates for different metabolic pathways. Computational and experimental studies have been conducted to identify the optimal tracers for various parts of the metabolic network.

Tracer TypePrimary ApplicationAdvantagesDisadvantagesKey Pathways Resolved
[U-¹³C₆]Glucose Central Carbon MetabolismGold standard for detailed flux maps of central carbon pathways.[1] High-resolution data for glycolysis, PPP, and TCA cycle.[1]Can be expensive. Provides limited insight into redox cofactor metabolism.Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle.
Deuterated (²H) Glucose Redox MetabolismProvides unique insights into NADPH production and consumption. Useful for studying antioxidant defense and biosynthesis.Direct comparative flux data can be less available in literature.NADPH-producing pathways (e.g., Pentose Phosphate Pathway), fatty acid synthesis.
[1,2-¹³C₂]Glucose Glycolysis & PPPComputationally shown to provide the most precise estimates for glycolysis and the pentose phosphate pathway. Outperforms more commonly used [1-¹³C]glucose.Less effective for TCA cycle analysis compared to other tracers.Glycolysis, Pentose Phosphate Pathway (PPP).
[U-¹³C₅]Glutamine TCA CycleIdentified as the preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.Ineffective for analyzing glycolysis as there is no reaction set for glutamine atoms to enter that part of the network.Tricarboxylic Acid (TCA) Cycle.

Note: Direct quantitative comparison of flux accuracy between D-Glucose-¹³C₆ and deuterated glucose is limited in the available literature. The table above summarizes the performance of commonly used ¹³C and deuterated tracers based on published studies.

Experimental Protocols

Detailed methodologies are essential for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using either [U-¹³C₆]glucose or a deuterated glucose tracer.

Protocol 1: Metabolic Flux Analysis using [U-¹³C₆]Glucose

  • Cell Culture and Isotope Labeling:

    • Culture cells in a defined medium to achieve a metabolic and isotopic steady state.

    • Switch the cells to a medium containing [U-¹³C₆]glucose. The concentration should be sufficient to achieve significant labeling of target metabolites.

    • After a defined labeling period, rapidly quench metabolism and harvest the cells.

  • Metabolite Extraction:

    • Extract metabolites from the cells using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis and Flux Calculation:

    • Use software such as Metran to estimate metabolic fluxes.

    • Perform statistical analysis to determine the goodness of fit and calculate confidence intervals for the fluxes.

Protocol 2: Metabolic Flux Analysis using Deuterated Glucose

  • Cell Culture and Isotope Labeling:

    • Similar to the ¹³C protocol, grow cells to a steady state in a defined medium.

    • Introduce the deuterated glucose tracer into the culture medium.

  • Metabolite Extraction:

    • Extract metabolites, paying special attention to those involved in redox reactions (e.g., NADPH, glutathione).

  • Analytical Measurement:

    • Utilize MS-based techniques to measure the incorporation of deuterium into metabolites.

  • Data Analysis and Flux Calculation:

    • Calculate flux rates through NADPH-producing pathways based on the degree of deuterium labeling in relevant metabolites.

Visualizing Metabolic Flux Analysis

Experimental Workflow

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture to Steady State B Introduce Isotopic Tracer (e.g., D-Glucose-¹³C₆,d7) A->B C Metabolism Quenching & Cell Harvesting B->C D Metabolite Extraction C->D E LC-MS/GC-MS Analysis D->E F Isotopomer Distribution Analysis E->F G Metabolic Flux Calculation F->G H Statistical Analysis & Validation G->H

Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.

Central Carbon Metabolism Tracing

G Glucose Glucose (¹³C₆ or d₇) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP ¹³C & ²H Glycolysis Glycolysis F6P->Glycolysis NADPH NADPH (from ²H) PPP->NADPH Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ¹³C

Caption: Differential tracing of central carbon metabolism by ¹³C and ²H isotopes.

References

A Comparative Guide to D-Glucose-13C6,d7 and Other Stable Isotope Tracers for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of cellular pathways. Among these, D-Glucose-13C6,d7, a molecule uniformly labeled with Carbon-13 and containing seven deuterium atoms, offers a unique avenue for simultaneously tracing carbon and hydrogen fluxes. This guide provides an objective comparison of this compound with other commonly used glucose tracers, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tracer for their specific scientific inquiries.

Performance Comparison of Glucose Tracers

The choice of a stable isotope-labeled glucose tracer is paramount and dictates the resolution of metabolic flux analysis (MFA) for different pathways. While this compound offers the theoretical advantage of tracking both carbon and hydrogen, its practical application and direct comparative data are less prevalent in the literature than for its singly labeled counterparts. The following tables summarize the performance of uniformly 13C-labeled glucose ([U-13C6]glucose), positionally labeled 13C-glucose, and deuterated glucose tracers.

Table 1: Comparison of Common Glucose Tracers for Metabolic Flux Analysis

Tracer TypePrimary ApplicationAdvantagesDisadvantages
This compound Combined carbon and redox metabolism tracingPotential to simultaneously measure carbon backbone transitions and hydrogen exchange, providing a more holistic view of metabolism.Limited direct comparative studies available. Potential for complex data analysis due to multiple isotopic labels.
[U-13C6]glucose General labeling of central carbon metabolism, TCA cycle.[1][2]Uniformly labels all carbons, enabling the tracing of the complete glucose backbone through glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[2][3]Can be less precise for specific pathways like the PPP compared to positionally labeled tracers.[1]
[1,2-13C2]glucose Glycolysis and Pentose Phosphate Pathway (PPP) fluxProvides high precision for estimating fluxes through glycolysis and the PPP due to distinct labeling patterns generated in downstream metabolites.Less informative for TCA cycle analysis compared to uniformly labeled glucose.
[1-13C]glucose Pentose Phosphate Pathway (PPP) fluxThe C1 carbon is lost as 13CO2 in the oxidative PPP, allowing for a more direct estimation of this pathway's activity.Less commonly used now, with tracers like [1,2-13C2]glucose often providing better overall flux resolution.
[6,6-D2]glucose & other deuterated glucoses Redox metabolism (e.g., NADPH production)Tracks the exchange of hydrogen atoms, offering unique insights into the production and consumption of reducing equivalents like NADPH.Does not trace the carbon backbone of glucose. The kinetic isotope effect of deuterium can be more pronounced than that of 13C, potentially altering metabolic rates.

Table 2: Quantitative Performance of Select 13C-Glucose Tracers in A549 Lung Cancer Cells

Metabolic Flux[U-13C6]glucose (Normalized Flux)[1,2-13C2]glucose (Normalized Flux)Pathway Insight
GlycolysisHighVery High[1,2-13C2]glucose offers superior precision for glycolytic flux.
Pentose Phosphate PathwayModerateVery High[1,2-13C2]glucose is the preferred tracer for resolving PPP activity.
TCA CycleHighLow[U-13C6]glucose is more effective for analyzing TCA cycle fluxes.

Note: This table is a qualitative representation based on findings from comparative studies. Actual flux values are cell-line and condition-specific.

Experimental Protocols

Reproducible and robust experimental design is critical for successful metabolic flux analysis. Below are detailed methodologies for key experiments using stable isotope-labeled glucose.

In Vitro Metabolic Flux Analysis using [U-13C6]glucose

This protocol is adapted from established methods for 13C-MFA in mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells (e.g., A549) in standard DMEM with 10% Fetal Bovine Serum (FBS) to a logarithmic growth phase.

  • For the labeling experiment, switch to glucose-free DMEM supplemented with 10 mM [U-13C6]glucose and 10% dialyzed FBS. The use of dialyzed FBS is crucial to minimize the introduction of unlabeled glucose.

  • Incubate cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This typically ranges from several hours to overnight, depending on the cell type and the metabolic pathways of interest.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate and scrape the cells.

  • Collect the cell suspension and centrifuge at high speed to pellet cellular debris.

  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites.

In Vivo Metabolic Flux Analysis using a Dual-Tracer Approach

This protocol outlines a dual-tracer study using [U-13C6]-D-Glucose and [U-13C6]-L-Glucose to correct for non-metabolic distribution of the tracer.

1. Animal Model and Preparation:

  • Use a suitable animal model (e.g., C57BL/6J mice).

  • Acclimatize animals for at least one week before the experiment.

  • For continuous infusion, surgically implant a catheter into the jugular vein and allow for a recovery period of 3-5 days.

  • Fast animals for 6-8 hours before tracer administration to reduce background from dietary glucose.

2. Tracer Preparation and Administration:

  • Prepare sterile stock solutions of [U-13C6]-D-Glucose (metabolic tracer) and [U-13C6]-L-Glucose (non-metabolic control tracer) in 0.9% saline.

  • Administer the tracers via intravenous (IV) infusion or intraperitoneal (IP) injection. For steady-state analysis, a primed-constant infusion is often used.

3. Sample Collection:

  • Collect blood samples at designated time points into EDTA-coated tubes. Separate plasma by centrifugation and store at -80°C.

  • At the end of the experiment, euthanize the animal and rapidly dissect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

4. Metabolite Extraction and Analysis:

  • Homogenize frozen tissues in a cold extraction solvent (e.g., 80% methanol).

  • Perform a phase separation using water and chloroform to isolate polar metabolites.

  • Analyze the plasma and tissue extracts by LC-MS or GC-MS to determine the isotopic enrichment of metabolites.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the flow of labeled carbons and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

glycolysis_tca_cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose-13C6 Glucose-13C6 G6P Glucose-6-P-13C6 Glucose-13C6->G6P F6P Fructose-6-P-13C6 G6P->F6P F16BP Fructose-1,6-BP-13C6 F6P->F16BP DHAP DHAP-13C3 F16BP->DHAP G3P G3P-13C3 F16BP->G3P DHAP->G3P PEP PEP-13C3 G3P->PEP Pyruvate Pyruvate-13C3 PEP->Pyruvate AcetylCoA Acetyl-CoA-13C2 Pyruvate->AcetylCoA PDH Citrate Citrate-13C2 AcetylCoA->Citrate Isocitrate Isocitrate-13C2 Citrate->Isocitrate aKG alpha-KG-13C2 Isocitrate->aKG SuccinylCoA Succinyl-CoA-13C2 aKG->SuccinylCoA Succinate Succinate-13C2 SuccinylCoA->Succinate Fumarate Fumarate-13C2 Succinate->Fumarate Malate Malate-13C2 Fumarate->Malate OAA Oxaloacetate-13C2 Malate->OAA OAA->Citrate

Caption: Carbon-13 tracing from Glucose through Glycolysis and the TCA Cycle.

mfa_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase cell_culture 1. Cell Culture / Animal Model labeling 2. Isotope Labeling (e.g., this compound) cell_culture->labeling quenching 3. Rapid Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. Mass Spectrometry (GC-MS or LC-MS) extraction->analysis mid_determination 6. Mass Isotopomer Distribution (MID) Analysis analysis->mid_determination flux_analysis 7. Metabolic Flux Analysis (Software, e.g., INCA) mid_determination->flux_analysis interpretation 8. Biological Interpretation flux_analysis->interpretation

Caption: General workflow for a Metabolic Flux Analysis (MFA) experiment.

References

A Head-to-Head Battle of Tracers: Benchmarking D-Glucose-¹³C₆,d₇ Against Radiolabeled Glucose for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision in the design of experiments to unravel metabolic pathways. This guide provides an objective comparison between the stable isotope-labeled D-Glucose-¹³C₆,d₇ and traditional radiolabeled glucose (e.g., ¹⁴C-glucose, ³H-glucose), offering insights into their performance, applications, and the experimental data that underpins their use.

In the quest to understand the intricate network of metabolic reactions that sustain life and drive disease, isotopic tracers are indispensable tools. D-Glucose, a central molecule in cellular energetics, is a key substrate to track. By labeling glucose with isotopes, researchers can follow its journey through various metabolic pathways, quantifying fluxes and identifying points of dysregulation. This guide will compare and contrast two major classes of labeled glucose: the stable isotope-labeled D-Glucose-¹³C₆,d₇ and radiolabeled glucose.

At a Glance: Key Differences

FeatureD-Glucose-¹³C₆,d₇ (Stable Isotope)Radiolabeled Glucose (e.g., ¹⁴C, ³H)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography, Positron Emission Tomography (PET)
Information Provided Detailed metabolic fate, positional information of atoms, metabolic fluxesOverall uptake and incorporation, localization in tissues (PET)
Sensitivity Moderate to high, dependent on instrumentationVery high
Safety Non-radioactive, no specialized handling for radiationRadioactive, requires specialized handling, licensing, and disposal
Kinetic Isotope Effect Can be significant, especially for deuterium, requiring consideration in flux analysisGenerally considered negligible for ¹⁴C, can be significant for ³H
Cost Generally higher per milligramCan be lower per experiment, but disposal costs can be high
Primary Application Metabolic flux analysis, detailed pathway elucidationGlucose uptake assays, in vivo imaging of glucose metabolism

Delving Deeper: A Performance Comparison

Metabolic Flux Analysis: The Strength of Stable Isotopes

D-Glucose-¹³C₆,d₇ and other ¹³C-labeled glucose tracers excel in metabolic flux analysis (MFA).[1][2] The ability of mass spectrometry to distinguish between different isotopologues (molecules that differ only in their isotopic composition) allows researchers to trace the carbon backbone of glucose as it is catabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] This provides a detailed map of the relative activities of these interconnected pathways. The deuterium atoms in D-Glucose-¹³C₆,d₇ can also provide insights into redox metabolism.

Glucose Uptake and Imaging: The High Sensitivity of Radioisotopes

Radiolabeled glucose, particularly ¹⁸F-FDG for PET imaging and ¹⁴C- or ³H-glucose for in vitro uptake assays, offers exceptional sensitivity.[5] This makes them ideal for measuring the rate of glucose transport into cells, a key feature of many cancer cells (the Warburg effect). PET imaging with ¹⁸F-FDG is a cornerstone of clinical oncology for visualizing tumors with high glucose avidity.

Kinetic Isotope Effects: A Critical Consideration

The replacement of an atom with a heavier isotope can slightly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). For ¹⁴C, the KIE is generally small and often considered negligible in biological systems. However, for deuterium, the KIE can be more significant (a 4-6% reduction in metabolic rate has been observed for deuterated glucose) and must be accounted for in quantitative metabolic flux models to ensure accuracy. The ¹³C atoms in D-Glucose-¹³C₆,d₇ also exhibit a small KIE that can influence labeling patterns.

Experimental Protocols

D-Glucose-¹³C₆,d₇ In Vivo Infusion and Mass Spectrometry Analysis

This protocol describes a general workflow for an in vivo metabolic tracing study in a mouse model.

1. Animal Preparation and Tracer Administration:

  • Mice are fasted for 6-12 hours to lower endogenous glucose levels.

  • Anesthesia is induced and maintained throughout the procedure.

  • A catheter is placed in the tail vein for infusion.

  • A bolus of D-Glucose-¹³C₆,d₇ is administered, followed by a continuous infusion to achieve a steady-state enrichment of the tracer in the plasma.

2. Sample Collection:

  • At the end of the infusion period, blood is collected via cardiac puncture.

  • Tissues of interest (e.g., tumor, liver, brain) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

3. Metabolite Extraction:

  • Frozen tissues are pulverized, and metabolites are extracted using a cold solvent mixture, typically 80% methanol.

  • The extracts are centrifuged to pellet protein and other cellular debris.

  • The supernatant containing the metabolites is collected and dried.

4. Mass Spectrometry Analysis:

  • The dried metabolite extracts are resuspended and analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • The mass spectrometer is used to measure the mass isotopologue distribution of downstream metabolites, revealing the incorporation of ¹³C and deuterium from the infused glucose.

5. Data Analysis:

  • The isotopic enrichment data is used to calculate metabolic fluxes through various pathways using specialized software.

¹⁴C-Glucose In Vitro Uptake Assay and Scintillation Counting

This protocol outlines a common method for measuring glucose uptake in cultured cells.

1. Cell Culture and Preparation:

  • Cells are seeded in multi-well plates and grown to the desired confluency.

  • Prior to the assay, cells are washed with a glucose-free buffer.

2. Tracer Incubation:

  • Cells are incubated with a medium containing a known concentration of ¹⁴C-labeled glucose for a defined period (e.g., 15-60 minutes).

3. Termination of Uptake:

  • The incubation is stopped by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

4. Cell Lysis and Scintillation Counting:

  • The cells are lysed using a suitable lysis buffer.

  • The cell lysate is transferred to a scintillation vial, and a scintillation cocktail is added.

  • The radioactivity (in counts per minute or disintegrations per minute) is measured using a liquid scintillation counter.

5. Data Analysis:

  • The measured radioactivity is normalized to the protein content of the cells to determine the rate of glucose uptake.

Visualizing Metabolic Pathways

The following diagram illustrates the central carbon metabolism pathways that can be interrogated using labeled glucose tracers.

cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P Oxidative PPP NADPH NADPH G6P->NADPH F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->Ribose5P Non-oxidative PPP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3P F16BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate GAP->Ribose5P Non-oxidative PPP Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Central carbon metabolism pathways traced by labeled glucose.

Conclusion: Choosing the Right Tool for the Job

Both D-Glucose-¹³C₆,d₇ and radiolabeled glucose are powerful tools for metabolic research, but their strengths lie in different applications. For detailed, quantitative analysis of metabolic fluxes through central carbon pathways, the rich positional information provided by stable isotope tracers like D-Glucose-¹³C₆,d₇, analyzed by mass spectrometry, is unparalleled. For highly sensitive measurement of glucose uptake or for in vivo imaging of glucose metabolism, the high signal-to-noise ratio of radiolabeled glucose remains the gold standard. The choice of tracer should be guided by the specific biological question, the required level of detail, and considerations of safety and cost.

References

A Guide to Inter-Laboratory Comparison of Metabolic Flux Results Using D-Glucose-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Achieving Comparability in ¹³C-Metabolic Flux Analysis

Several key factors are paramount for ensuring the comparability of metabolic flux data between laboratories:

FactorKey ConsiderationsImpact on Comparability
Experimental Design Choice of isotopic tracer(s) and labeling strategy (e.g., uniformly labeled vs. position-specific).[1] Use of parallel labeling experiments can enhance flux precision.[2]Different tracers and labeling schemes will result in different labeling patterns in downstream metabolites, directly affecting the calculated flux values.
Cell Culture Conditions Consistent and well-controlled conditions are essential, including media composition, growth phase, and cell density to ensure metabolic steady-state.Biological variability arising from differences in culture conditions can significantly alter metabolic fluxes, confounding comparisons.
Analytical Techniques The method used for measuring mass isotopomer distribution (e.g., GC-MS, LC-MS, NMR) and the associated data processing steps.Variations in analytical platforms and data processing can introduce systematic errors, affecting the accuracy of labeling measurements.
Computational Modeling The metabolic network model must be accurate and comprehensive. The software and statistical methods used for flux estimation and confidence interval calculation are also critical.The choice of metabolic model and the algorithms used for flux calculation can lead to different flux estimations from the same raw data.

Standardized Experimental Protocol for ¹³C-MFA with D-Glucose-¹³C₆

To facilitate inter-laboratory comparability, the following detailed protocol for a steady-state ¹³C-labeling experiment in cultured mammalian cells is provided. This protocol is a synthesis of best practices described in the literature.

Cell Culture and Seeding
  • Cell Line: Select the mammalian cell line of interest. Ensure consistent cell passage number and growth conditions.

  • Culture Medium: Use a defined culture medium. For ¹³C-MFA, it is common to use a custom formulation of an established medium (e.g., DMEM, RPMI 1640) where unlabeled glucose is replaced with the desired ¹³C-labeled glucose.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a density that will allow them to reach the desired confluency (typically 70-80%) and be in the exponential growth phase at the time of the experiment.

Isotopic Labeling Experiment
  • Tracer Preparation: Prepare the experimental medium by dissolving [U-¹³C₆]-D-Glucose in glucose-free medium to the desired final concentration (e.g., 25 mM).

  • Media Switch: Once cells have reached the target confluency, aspirate the regular culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. This needs to be determined empirically for each cell line and experimental condition but is often achieved within 6 to 24 hours. It is a best practice to perform a time-course experiment (e.g., collecting samples at 18 and 24 hours) to confirm that isotopic steady state has been reached.

Sample Collection and Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Then, add a pre-chilled quenching solution, such as 80% methanol kept at -80°C.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Add ice-cold water and chloroform to the suspension, vortex thoroughly, and then centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

  • Sample Storage: Aspirate the polar metabolite extract (the aqueous phase) and store it at -80°C until analysis.

Analytical Measurement
  • Sample Preparation: Dry the metabolite extracts, for example, using a vacuum concentrator. The dried samples can then be derivatized to increase the volatility of the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry: Analyze the prepared samples using GC-MS or another appropriate mass spectrometry technique to determine the mass isotopomer distributions of key metabolites, particularly the protein-bound amino acids.

Data Analysis and Flux Calculation
  • Flux Estimation: Use a computational flux analysis software package (e.g., Metran, OpenFlux, 13CFLUX) to estimate the intracellular metabolic fluxes. This involves providing the software with the measured mass isotopomer distributions, a defined metabolic network model, and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates).

  • Statistical Analysis: Perform a goodness-of-fit analysis to ensure that the model provides a statistically acceptable fit to the experimental data. Calculate confidence intervals for the estimated fluxes to assess their precision.

Data Presentation for Comparison

For meaningful comparison of metabolic flux results across different studies and laboratories, a standardized format for data presentation is essential. The following table provides a template for reporting key metabolic fluxes, normalized to the glucose uptake rate.

Metabolic FluxReactionNormalized Flux (mol/100 mol Glucose)95% Confidence Interval
Glycolysis
Glucose UptakeGLC -> G6P100-
Lactate SecretionPYR -> LACValue[Lower, Upper]
Pentose Phosphate Pathway
G6P -> 6PGLG6P -> 6PGLValue[Lower, Upper]
TCA Cycle
Pyruvate DehydrogenasePYR -> AcCoAValue[Lower, Upper]
Pyruvate CarboxylasePYR -> OAAValue[Lower, Upper]
Citrate SynthaseAcCoA + OAA -> CITValue[Lower, Upper]
Anaplerosis (Glutamine)GLN -> aKGValue[Lower, Upper]
Note: This table should be populated with the mean normalized flux values and their corresponding 95% confidence intervals from the flux estimation software.

Visualizing Experimental and Metabolic Pathways

To further clarify the methodologies and the biological context of the flux results, diagrams of the experimental workflow and the relevant metabolic pathways are indispensable.

G cluster_culture Cell Culture cluster_labeling Isotopic Labeling cluster_sampling Sample Processing cluster_analysis Analysis seeding Seed Cells growth Grow to Exponential Phase seeding->growth media_switch Switch to D-Glucose-13C6 Medium growth->media_switch incubation Incubate to Isotopic Steady-State media_switch->incubation quenching Quench Metabolism incubation->quenching extraction Extract Metabolites quenching->extraction ms_analysis GC-MS Analysis of Isotopomers extraction->ms_analysis flux_calc Flux Calculation & Statistical Analysis ms_analysis->flux_calc

Figure 1: Experimental workflow for a ¹³C-MFA study.

G cluster_PPP Pentose Phosphate Pathway cluster_TCA TCA Cycle Glc Glucose (13C6) G6P G6P Glc->G6P F6P F6P G6P->F6P 6PGL 6PGL G6P->6PGL GAP GAP F6P->GAP PYR Pyruvate GAP->PYR LAC Lactate PYR->LAC AcCoA Acetyl-CoA PYR->AcCoA OAA Oxaloacetate PYR->OAA PC R5P R5P 6PGL->R5P R5P->GAP CIT Citrate AcCoA->CIT aKG a-Ketoglutarate CIT->aKG MAL Malate aKG->MAL MAL->OAA OAA->CIT GLN Glutamine GLN->aKG

Figure 2: Central carbon metabolism pathways traced by D-Glucose-¹³C₆.

References

Safety Operating Guide

Proper Disposal of D-Glucose-13C6,d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals, including isotopically labeled compounds like D-Glucose-13C6,d7, is of paramount importance. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to wear the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All handling of the material should be conducted in a well-ventilated area to prevent the inhalation of dust. In the event of a spill, the solid material should be swept or shoveled into a suitable container for disposal, taking care to minimize dust generation.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as chemical waste and utilize a licensed professional waste disposal service.[1] Since this compound is labeled with stable isotopes (Carbon-13 and Deuterium) and is not radioactive, it does not typically require special handling as radioactive waste. Stable isotope-labeled waste is generally managed similarly to common chemical waste.

1. Waste Characterization:

  • Before disposal, verify that the this compound waste is not mixed with any hazardous substances.

  • If the this compound has been used in experiments involving hazardous materials, the resulting mixture must be treated as hazardous waste and disposed of according to the regulations applicable to the hazardous components.

2. Containerization:

  • Place the waste this compound in a clearly labeled and sealed container.

  • The label must include the full chemical name, "this compound," and any other identifiers required by your institution's waste management program.

3. Waste Segregation:

  • Store the container with other non-hazardous solid chemical waste.

  • Keep the waste segregated from incompatible materials, such as strong oxidizing agents.

4. Contact Environmental Health and Safety (EHS):

  • Notify your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the chemical waste.

  • The EHS department will have established procedures with licensed waste disposal contractors to ensure compliant disposal.

5. Documentation:

  • Maintain a detailed record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.

Disposal of Contaminated Materials
  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Once decontaminated, containers can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.

  • Contaminated Labware: Gloves, bench paper, and other disposable items contaminated with this compound should be collected in a designated waste container and disposed of as solid chemical waste.

Quantitative Data Summary

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture
Storage Temperature Room temperature
Incompatible Materials Strong oxidizing agents

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste B Is the waste mixed with hazardous materials? A->B C Treat as Hazardous Waste. Follow institutional guidelines for hazardous waste disposal. B->C Yes D Treat as Non-Hazardous Chemical Waste B->D No G Contact EHS for pickup by a licensed disposal service. C->G E Containerize in a sealed, labeled container. D->E F Store with other non-hazardous solid chemical waste. E->F F->G H Document disposal in laboratory records. G->H I End H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to federal, state, and local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Glucose-13C6,d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Glucose-13C6,d7, a stable isotope-labeled compound. Adherence to these procedures will ensure safe laboratory practices and maintain the quality of this critical reagent.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould be worn at all times. Chemical goggles or a face shield with safety glasses are recommended.[1]
Hand Protection GlovesWear suitable protective gloves.[1]
Body Protection Protective clothingA lab coat or other suitable protective clothing should be worn.[1]
Respiratory Protection RespiratorIn case of inadequate ventilation or when dusts are generated, wear an approved supplied air respirator or a type N95 (US) respirator.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for both safety and experimental accuracy. The following step-by-step protocol outlines the best practices for managing this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound at room temperature in a dry, well-ventilated place.

  • Keep the container tightly closed and protect it from light and moisture.

2. Preparation for Use:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize the concentration of dust and vapors.

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Avoid generating dust when handling the solid material.

3. Weighing and Dissolving:

  • When weighing, use a balance inside a ventilated enclosure if possible.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Ensure the chosen solvent is compatible with this compound.

4. Post-Handling:

  • After handling, wash hands and any other exposed areas with mild soap and water, especially before eating, drinking, or smoking.

  • Clean all spills immediately. For minor spills, sweep up the solid material, taking care to avoid creating dust, and collect it in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: While not classified as a hazardous substance by all sources, it should be treated as chemical waste.

  • Containerization: Collect surplus and non-recyclable solutions or solid material in a suitable, labeled container for disposal.

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to dispose of this material.

  • Environmental Precautions: Do not allow the material to enter drains or water courses. Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare Ventilated Workspace Don PPE->Prepare Workspace Retrieve Compound 3. Retrieve Compound from Storage Prepare Workspace->Retrieve Compound Weigh and Aliquot 4. Weigh and Aliquot Retrieve Compound->Weigh and Aliquot Experimental Use 5. Proceed with Experiment Weigh and Aliquot->Experimental Use Clean Workspace 6. Clean Workspace & Equipment Experimental Use->Clean Workspace Dispose Waste 7. Dispose of Waste in Labeled Container Clean Workspace->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.